KS176
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQQWSXYYXVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KS176
For Researchers, Scientists, and Drug Development Professionals
Abstract
KS176 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] This transporter protein is a key contributor to multidrug resistance in cancer cells, actively extruding a wide range of chemotherapeutic agents and thereby reducing their efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its direct inhibitory effects on BCRP. The guide includes available quantitative data, outlines relevant experimental protocols, and presents a conceptual diagram of its established role in blocking substrate efflux.
Core Mechanism of Action: Direct BCRP/ABCG2 Inhibition
The primary and well-established mechanism of action of this compound is the direct inhibition of the BCRP/ABCG2 transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. This compound interferes with this process, leading to the intracellular accumulation of BCRP substrates, such as certain anticancer drugs.
While the precise molecular interactions between this compound and the BCRP transporter have not been fully elucidated in the public domain, its inhibitory effect has been demonstrated through various in vitro assays.
Quantitative Data
The inhibitory potency of this compound against BCRP has been quantified using different assay systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit 50% of BCRP activity.
| Assay Type | IC50 Value (µM) |
| Pheophorbide A (Pheo A) Efflux Assay | 0.59 |
| Hoechst 33342 Efflux Assay | 1.39 |
Table 1: IC50 values for this compound in different BCRP inhibition assays.
Signaling Pathways
Currently, there is no direct scientific evidence available to suggest that this compound's inhibitory effect on BCRP is mediated through the modulation of specific signaling pathways. While pathways such as PI3K/AKT and JNK have been shown to regulate the expression and function of ABCG2, studies directly linking this compound to these pathways are absent from the available literature. Therefore, the prevailing understanding is that this compound acts as a direct inhibitor of the transporter protein itself, rather than affecting its upstream regulatory pathways.
The following diagram illustrates the established mechanism of this compound as a direct BCRP inhibitor, independent of known signaling pathway modulation.
Caption: Direct inhibition of the BCRP/ABCG2 transporter by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the inhibitory activity of this compound on BCRP.
BCRP Substrate Efflux Assay (e.g., using Mitoxantrone or Pheophorbide A)
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of a fluorescent substrate.
Workflow:
Caption: Workflow for a BCRP substrate efflux assay.
Detailed Methodologies:
-
Cell Culture: BCRP-overexpressing cells (e.g., HEK-293/BCRP) and the corresponding parental cell line (lacking BCRP expression) are cultured under standard conditions.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is removed, and cells are washed with a suitable buffer (e.g., PBS or HBSS).
-
Cells are pre-incubated with the various concentrations of this compound or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
The fluorescent BCRP substrate is then added to all wells, and the plate is incubated for another set period (e.g., 30-60 minutes) at 37°C.
-
The incubation is stopped by aspirating the medium and washing the cells with ice-cold buffer to remove the extracellular substrate.
-
The intracellular fluorescence is quantified using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis: The fluorescence intensity in the BCRP-overexpressing cells treated with this compound is compared to that of the vehicle-treated control cells. The data is normalized to the parental cells to account for passive diffusion. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a selective inhibitor of the BCRP/ABCG2 transporter. Its mechanism of action is characterized by the direct inhibition of the transporter's efflux function, leading to increased intracellular concentrations of BCRP substrates. Quantitative analysis has established its potent inhibitory activity in the sub-micromolar to low micromolar range. While the direct interaction with BCRP is evident, further research is required to elucidate the precise molecular binding site and to investigate any potential secondary effects on cellular signaling pathways that might contribute to its overall activity. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other BCRP inhibitors.
References
The Cellular Function of KS176: A Technical Guide to a Selective BCRP/ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS176 is a potent and selective small-molecule inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP). This transporter plays a critical role in cellular defense mechanisms by actively extruding a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[1] Overexpression of BCRP is a significant contributor to the development of multidrug resistance (MDR) in cancer cells, a major obstacle in the successful treatment of various malignancies.[2][3][4][5] This technical guide provides an in-depth overview of the function of this compound in cells, focusing on its mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its activity.
Core Function of this compound: Inhibition of BCRP-Mediated Efflux
The primary function of this compound in a cellular context is the direct inhibition of the BCRP transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane, against their concentration gradient.[2][6] This process effectively reduces the intracellular concentration of cytotoxic drugs, thereby diminishing their therapeutic efficacy.[1]
This compound acts as a non-competitive inhibitor of BCRP, meaning it binds to a site on the transporter that is distinct from the substrate-binding site. This binding event induces a conformational change in the BCRP protein, which impairs its ability to transport substrates out of the cell. A notable characteristic of this compound is its high selectivity for BCRP, with no significant inhibitory activity observed against other major ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1).
The inhibition of BCRP by this compound leads to the intracellular accumulation of BCRP substrates. In the context of cancer therapy, this translates to an increased concentration of chemotherapeutic drugs within cancer cells, thereby restoring their sensitivity to treatment and offering a promising strategy to overcome BCRP-mediated multidrug resistance.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are key metrics for evaluating its efficacy.
| Assay Type | Substrate | IC50 Value (μM) | Reference |
| Pheophorbide A (Pheo A) Efflux Assay | Pheophorbide A | 0.59 | [2][7] |
| Hoechst 33342 Efflux Assay | Hoechst 33342 | 1.39 | [2][7] |
Signaling Pathways and Cellular Consequences of BCRP Inhibition
The function of BCRP is intricately linked to various cellular signaling pathways that regulate its expression and activity. Furthermore, the inhibition of BCRP by molecules like this compound can have significant downstream consequences on cellular processes beyond simple drug accumulation.
Upstream Regulation of BCRP/ABCG2
The expression of the ABCG2 gene is controlled by several signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade has been shown to upregulate BCRP expression and promote its translocation to the plasma membrane, thereby enhancing its drug efflux activity.[5][7]
-
Nrf2 Pathway: The transcription factor Nrf2, a master regulator of the antioxidant response, can directly bind to the antioxidant response element (ARE) in the ABCG2 promoter, leading to its transcriptional activation.[2][4] Constitutive activation of Nrf2 in cancer cells contributes to chemoresistance through the upregulation of BCRP.[2][4]
-
HER2 Signaling: Overexpression of human epidermal growth factor receptor 2 (HER2) can lead to the upregulation of BCRP through the activation of the PI3K/Akt and NF-κB signaling pathways.[5][7]
Downstream Cellular Effects of BCRP Inhibition
Inhibition of BCRP by this compound can lead to several downstream cellular consequences:
-
Reversal of Multidrug Resistance: The most direct effect is the increased intracellular retention of chemotherapeutic drugs, leading to the resensitization of resistant cancer cells to therapy.
-
Cell Cycle Arrest: Studies have shown that the suppression of BCRP function can lead to an accumulation of cells in the G0/G1 phase of the cell cycle. This effect is associated with the downregulation of cyclin D3 and the upregulation of the cell cycle inhibitor p21.[6]
-
Induction of Apoptosis: By increasing the intracellular concentration of cytotoxic agents, BCRP inhibition can indirectly lead to the activation of apoptotic pathways and programmed cell death.
Experimental Protocols
The characterization of this compound as a BCRP inhibitor relies on specific in vitro assays. Below are detailed methodologies for two key experiments.
Pheophorbide A (Pheo A) Efflux Assay
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Pheophorbide A from cells overexpressing BCRP.
Materials:
-
HEK-293 cells stably transfected with human BCRP (HEK-BCRP) and parental HEK-293 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pheophorbide A (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Ko143 (a known potent BCRP inhibitor, as a positive control).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK-BCRP and parental HEK-293 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Ko143) in DMEM. Remove the culture medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Substrate Loading: Add Pheophorbide A to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for substrate accumulation and efflux.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Pheo A.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 650 nm.
-
Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the fluorescence signal of the HEK-BCRP cells to the parental HEK-293 cells to determine the BCRP-specific efflux. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Hoechst 33342 Efflux Assay
This assay is based on the principle that BCRP can efflux the DNA-binding fluorescent dye Hoechst 33342. Inhibition of BCRP leads to increased intracellular accumulation and nuclear staining.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., MCF-7/MX) and the parental cell line (MCF-7).
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Hoechst 33342 (stock solution in water).
-
This compound (stock solution in DMSO).
-
Fumitremorgin C (FTC) or Ko143 (as a positive control).
-
Hanks' Balanced Salt Solution (HBSS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add various concentrations of this compound or the positive control and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Hoechst 33342 to each tube to a final concentration of 5 µM.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold HBSS by centrifugation and resuspend the cell pellet in 500 µL of HBSS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a UV laser and measuring the fluorescence emission in the blue channel.
-
Data Analysis: Gate on the live cell population. The mean fluorescence intensity (MFI) of the cells is proportional to the intracellular concentration of Hoechst 33342. Calculate the percentage of inhibition by comparing the MFI of treated cells to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the BCRP/ABCG2 transporter in cellular physiology and pharmacology. Its high potency and selectivity make it an ideal candidate for studying the mechanisms of multidrug resistance and for developing strategies to overcome it. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the cellular function of this compound. The ability of this compound to reverse BCRP-mediated drug efflux underscores the therapeutic potential of targeting this transporter to improve the efficacy of cancer chemotherapy.
References
- 1. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Breast cancer resistance protein/ABCG2 is differentially regulated downstream of extracellular signal‐regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
KS176: A Selective BCRP/ABCG2 Inhibitor for Preclinical Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
KS176 is a potent and selective small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). Developed as a tool for preclinical research, this compound offers high specificity for BCRP, with negligible activity against other major ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This selectivity makes it a valuable instrument for investigating the specific role of BCRP in drug disposition, multidrug resistance, and physiological processes. This document provides a comprehensive overview of the technical details of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization.
Core Data Presentation
The inhibitory potency of this compound against BCRP has been quantified using different in vitro assay systems. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay Type | BCRP Substrate | IC50 (µM) | Reference |
| Fluorescence-based | Pheophorbide A | 0.59 | [1] |
| Fluorescence-based | Hoechst 33342 | 1.39 | [1] |
Selectivity Profile:
A key feature of this compound is its high selectivity for BCRP over other clinically relevant ABC transporters. Studies have shown that this compound does not inhibit P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1) at concentrations where it potently inhibits BCRP[2]. This specificity is attributed to its chemical structure, which is related to the P-gp inhibitor tariquidar but lacks the tetrahydroisoquinoline moiety responsible for P-gp affinity[2].
Mechanism of Action
Kinetic studies have elucidated that this compound acts as a noncompetitive inhibitor of BCRP with respect to the substrate pheophorbide A[2]. This suggests that this compound does not bind to the same substrate-binding site as pheophorbide A. Further investigations have revealed evidence for at least three distinct binding sites on the BCRP transporter. One site is occupied by the substrate pheophorbide A, another by the tyrosine kinase inhibitor imatinib, and a third by this compound and its structural analogs. Interestingly, a positive cooperative effect has been observed between imatinib and this compound, indicating that the binding of imatinib enhances the inhibitory effect of this compound, likely through allosteric modulation of the transporter[2][3].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BCRP inhibition by this compound. Below are representative protocols for the key experiments cited.
BCRP Inhibition Assay using Pheophorbide A Efflux
This assay measures the ability of an inhibitor to block the BCRP-mediated efflux of the fluorescent substrate pheophorbide A from cells overexpressing BCRP.
Materials:
-
HEK293 cells stably transfected with human BCRP (HEK293-BCRP) and parental HEK293 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Pheophorbide A (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Ko143 (positive control inhibitor; stock solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) with 1% FBS.
-
Trypsin-EDTA.
-
Flow cytometer with 488 nm excitation and 650 nm emission detection capabilities.
Procedure:
-
Cell Culture: Culture HEK293-BCRP and parental HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Incubation: On the day of the experiment, aspirate the culture medium. Wash the cells once with pre-warmed HBSS.
-
Add fresh, pre-warmed culture medium containing 10 µM pheophorbide A, with or without varying concentrations of this compound or 10 µM Ko143 (as a positive control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold HBSS.
-
Trypsinize the cells, and then neutralize the trypsin with culture medium.
-
Transfer the cell suspension to microcentrifuge tubes and centrifuge at 300 x g for 5 minutes at 4°C.
-
Flow Cytometry: Resuspend the cell pellet in ice-cold HBSS with 1% FBS. Analyze the intracellular fluorescence of pheophorbide A using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each condition. The percentage of BCRP inhibition is calculated as follows: % Inhibition = 100 * (MFI_inhibitor - MFI_BCRP) / (MFI_parental - MFI_BCRP) The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
BCRP Inhibition Assay using Hoechst 33342 Efflux
This assay is similar to the pheophorbide A assay but uses the fluorescent nuclear stain Hoechst 33342 as the BCRP substrate.
Materials:
-
MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and parental MDCKII cells.
-
Cell culture medium appropriate for MDCKII cells.
-
Hoechst 33342 (stock solution in water or DMSO).
-
This compound (stock solution in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed MDCKII-BCRP and parental MDCKII cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Incubation: Remove the culture medium and wash the cells with PBS at 37°C.
-
Add pre-warmed PBS containing 5 µM Hoechst 33342, with or without varying concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells three times with ice-cold PBS to remove extracellular Hoechst 33342.
-
Add fresh PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of BCRP inhibition as described for the pheophorbide A assay and determine the IC50 value.
P-glycoprotein (P-gp/MDR1) Inhibition Assay (Calcein-AM Efflux)
This assay is used to determine the selectivity of this compound by assessing its effect on P-gp activity.
Materials:
-
MDCKII cells stably transfected with human P-gp (MDCKII-MDR1).
-
Calcein-AM (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Verapamil or another known P-gp inhibitor (positive control).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed MDCKII-MDR1 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Inhibitor Pre-incubation: Remove the culture medium, wash the cells with assay buffer, and then pre-incubate with varying concentrations of this compound or the positive control inhibitor in assay buffer for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM and measure the intracellular calcein fluorescence (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: An increase in fluorescence compared to the untreated control indicates P-gp inhibition. Quantify the percentage of inhibition and determine the IC50 value if applicable.
MRP1 Inhibition Assay (Calcein-AM Efflux)
This assay assesses the effect of this compound on MRP1 activity, further establishing its selectivity.
Materials:
-
Cells overexpressing MRP1 (e.g., HEK293-MRP1 or specific cancer cell lines).
-
Calcein-AM (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
MK-571 or another known MRP1 inhibitor (positive control).
-
Assay buffer.
-
Fluorescence plate reader or flow cytometer.
Procedure: The protocol is very similar to the P-gp inhibition assay using Calcein-AM. Cells overexpressing MRP1 are used, and a known MRP1 inhibitor serves as the positive control. The data analysis is also analogous.
Visualizations
BCRP-Mediated Drug Efflux and Inhibition by this compound
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound for ABC transporters.
Conclusion
This compound is a highly selective and potent preclinical tool for the investigation of BCRP/ABCG2. Its well-characterized inhibitory activity and noncompetitive mechanism of action, combined with its lack of off-target effects on P-gp and MRP1, make it an ideal choice for in vitro studies aimed at elucidating the role of BCRP in drug resistance and disposition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
The Discovery and Characterization of KS176: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and characterization of KS176, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information is compiled to serve as a valuable resource for researchers and professionals involved in oncology drug development and the study of multidrug resistance.
Introduction to this compound
This compound is a small molecule inhibitor identified as a highly selective antagonist of the ATP-binding cassette (ABC) transporter BCRP. Overexpression of BCRP is a significant mechanism of multidrug resistance in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular efficacy. Selective BCRP inhibitors like this compound are therefore of considerable interest as potential adjuvants in chemotherapy to overcome this resistance.
Discovery and Origin
This compound was developed and characterized as part of a study focused on identifying specific inhibitors of the Breast Cancer Resistance Protein (BCRP). The discovery was reported by Pick A, et al. in the journal ChemMedChem in 2010.[1]
The development of this compound stemmed from a medicinal chemistry effort to create a new class of BCRP-specific inhibitors. These compounds are structurally related to tariquidar, a known multidrug resistance modulator. A key design consideration in the synthesis of this new class of inhibitors, including this compound, was the removal of the tetrahydroisoquinoline substructure present in related molecules. This modification was found to be crucial for achieving specificity for BCRP over other ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).
Quantitative Data
The inhibitory potency of this compound against BCRP has been quantified using different substrate-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Substrate | IC50 Value (µM) |
| Pheo A Assay | Pheophorbide A | 0.59 |
| Hoechst Assay | Hoechst 33342 | 1.39 |
Data sourced from MedchemExpress, citing Pick A, et al. ChemMedChem. 2010 Sep 3;5(9):1498-505.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
BCRP Inhibition Assay (General Protocol)
A common method to assess BCRP inhibition involves measuring the intracellular accumulation of fluorescent BCRP substrates in cells overexpressing the transporter.
Objective: To determine the concentration at which an inhibitor (e.g., this compound) reduces the BCRP-mediated efflux of a fluorescent substrate by 50% (IC50).
Materials:
-
HEK-293 cells (or another suitable cell line)
-
HEK-293 cells transfected with and overexpressing human BCRP
-
Fluorescent Substrates: Pheophorbide A or Hoechst 33342
-
Test Inhibitor: this compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture both the parental (non-transfected) and BCRP-overexpressing HEK-293 cells in appropriate cell culture medium supplemented with FBS.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate (Pheophorbide A or Hoechst 33342) to the wells, in the continued presence of this compound.
-
Incubation: Incubate the cells with the substrate and inhibitor for a defined duration (e.g., 30-60 minutes) at 37°C, protected from light.
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular substrate and inhibitor. Detach the cells using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cell suspension using a flow cytometer. The excitation and emission wavelengths should be appropriate for the chosen substrate.
-
Data Analysis: The mean fluorescence intensity of the cell population is determined for each inhibitor concentration. The IC50 value is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of this compound (Hypothetical Protocol)
While the precise, step-by-step synthesis of this compound is proprietary to its developers, a plausible synthetic route can be inferred based on its chemical structure and related compounds in the scientific literature. A likely approach would involve a multi-step organic synthesis culminating in the final this compound molecule. The specific details of precursors, reagents, reaction conditions, and purification methods would be outlined in the original research publication.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter protein. BCRP functions as an ATP-dependent efflux pump. By binding to the transporter, this compound likely prevents the conformational changes necessary for the binding and translocation of substrate molecules across the cell membrane. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.
Currently, there is no direct evidence to suggest that this compound modulates specific intracellular signaling pathways beyond its effect on BCRP-mediated drug efflux. The downstream consequences of BCRP inhibition are therefore primarily related to the enhanced activity of co-administered cytotoxic agents.
Experimental Workflow for BCRP Inhibition
References
KS176's role in ABCG2 transporter function
An In-depth Technical Guide on the Role of KS176 in ABCG2 Transporter Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, subfamily G, member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, ABCG2 reduces their intracellular concentration and efficacy, posing a major challenge to successful cancer treatment. Consequently, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome MDR. This technical guide focuses on this compound, a selective inhibitor of the ABCG2 transporter, detailing its function, the experimental protocols for its evaluation, and its interaction with relevant signaling pathways.
This compound: A Selective ABCG2 Inhibitor
This compound has been identified as a potent and selective inhibitor of the ABCG2 transporter. Its efficacy in blocking the efflux function of ABCG2 has been demonstrated in various in vitro models.
Quantitative Data on this compound Inhibition of ABCG2
The inhibitory activity of this compound on ABCG2 has been quantified using different substrate-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Substrate | IC50 Value (µM) | Reference |
| Pheo A Efflux Assay | Pheophorbide A | 0.59 | [1] |
| Hoechst Efflux Assay | Hoechst 33342 | 1.39 | [1] |
In addition to IC50 values, studies have shown that this compound at a concentration of 10 µM effectively inhibits the efflux of other fluorescent substrates, such as Mitoxantrone and Pheophorbide a, in HEK-293 cells expressing various ABCG2 orthologs.[1]
Mechanism of Action
Research indicates that this compound acts as a noncompetitive inhibitor of ABCG2 with respect to the substrate pheophorbide A. This suggests that this compound does not bind to the same site as pheophorbide A but rather to an allosteric site, inducing a conformational change in the transporter that impedes its function.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ABCG2 inhibition by compounds like this compound. The following are protocols for key experiments used to characterize ABCG2 inhibitors.
Pheophorbide A (PhA) Efflux Assay
This assay measures the accumulation of the fluorescent substrate pheophorbide A inside cells, which is inversely proportional to the activity of the ABCG2 transporter.
a. Cell Culture:
-
HEK293 cells stably transfected with human ABCG2 (HEK293/ABCG2) and the corresponding vector control cells are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Assay Procedure:
-
Harvest cells and resuspend them in phenol red-free complete medium.
-
Incubate the cells with 1 µM pheophorbide A in the presence or absence of varying concentrations of this compound for 30 minutes.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Incubate the cells in pheophorbide A-free medium for 1 hour at 37°C, with or without the inhibitor.
-
Wash the cells again with cold PBS and keep them on ice until analysis.
-
Analyze the intracellular fluorescence of pheophorbide A using a flow cytometer with an excitation of 488 nm and a 670 nm bandpass filter.
c. Data Analysis:
-
The mean fluorescence intensity of the cell population is determined.
-
The inhibition of ABCG2 activity is calculated by comparing the fluorescence in cells treated with this compound to that of untreated cells.
Hoechst 33342 Efflux Assay
This is another common fluorescence-based assay to measure ABCG2 activity, utilizing the nuclear staining dye Hoechst 33342 as a substrate.
a. Cell Culture:
-
Similar to the Pheophorbide A assay, ABCG2-overexpressing cell lines (e.g., MDCKII-ABCG2) and their parental counterparts are used.
b. Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-120 minutes.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.
c. Data Analysis:
-
The increase in fluorescence due to Hoechst 33342 accumulation is measured.
-
The IC50 value for this compound is determined by plotting the fluorescence intensity against the inhibitor concentration.
Signaling Pathways Regulating ABCG2 Expression
While this compound is a direct inhibitor of ABCG2 function, it is also important for drug development professionals to understand the cellular signaling pathways that regulate the expression of the ABCG2 gene. Modulating these pathways could offer alternative or complementary strategies to overcome MDR.
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and drug resistance. Studies have shown that activation of the PI3K/AKT pathway can upregulate the expression of ABCG2, thereby contributing to a drug-resistant phenotype. Conversely, inhibition of this pathway can lead to decreased ABCG2 expression and sensitization of cancer cells to chemotherapy.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, has also been implicated in the regulation of ABCG2 expression. Increased JNK signaling can lead to the activation of transcription factors, such as c-Jun, which in turn can enhance the transcription of the ABCG2 gene. Inhibition of the JNK pathway has been shown to reduce ABCG2 expression and reverse drug resistance in some cancer models.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics aimed at overcoming ABCG2-mediated multidrug resistance. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation. A thorough understanding of its mechanism of action, combined with robust experimental evaluation and an appreciation of the signaling pathways that regulate ABCG2 expression, will be critical for its successful translation into a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals working to combat multidrug resistance in cancer.
References
Preliminary Efficacy of KS176 in Overcoming Chemoresistance in Gastric Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of preliminary studies on KS176, a potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. The focus of this document is the synergistic anti-cancer activity of this compound when used in combination with the topoisomerase I inhibitor, SN-38, in various gastric cancer cell lines. All data and protocols are synthesized from publicly available research, primarily the study titled "Functional genomics reveals an off-target dependency of drug synergy in gastric cancer therapy."
Core Findings: Synergistic Cytotoxicity of this compound and SN-38
This compound demonstrates significant promise in enhancing the efficacy of conventional chemotherapy in gastric cancer models. When combined with SN-38, the active metabolite of irinotecan, this compound reverses the chemoresistance conferred by the ABCG2 drug efflux pump. This synergistic interaction leads to a marked increase in cancer cell death.
Quantitative Analysis of Drug Synergy
The synergistic effect of the this compound and SN-38 combination was rigorously evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Efficacy of SN-38 and ABCG2 Inhibitors in Gastric Cancer Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| SNU-5 | SN-38 + this compound (ABCG2i-2) | < 1 | Synergistic |
| SNU-5 | SN-38 + KO143 (ABCG2i-1) | < 1 | Synergistic |
Mechanism of Action: Overcoming ABCG2-Mediated Drug Efflux
SN-38 is a potent cytotoxic agent that induces cell death by inhibiting topoisomerase I, leading to DNA damage and apoptosis. However, its efficacy is often limited by the overexpression of the ABCG2 transporter in cancer cells, which actively pumps SN-38 out of the cell, thereby reducing its intracellular concentration and therapeutic effect.
This compound acts as a competitive inhibitor of the ABCG2 transporter. By binding to ABCG2, this compound prevents the efflux of SN-38, leading to its intracellular accumulation and subsequent enhancement of its cytotoxic effects.
Figure 1. Mechanism of this compound-mediated sensitization to SN-38.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational research paper.
Cell Culture
-
Cell Lines: Human gastric adenocarcinoma cell lines AGS, SNU-1, SNU-5, and SNU-16 were utilized.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
The cytotoxic effects of SN-38, this compound, and their combination were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose-response matrix of SN-38 and this compound, both alone and in combination, for 72 hours.
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) for the drug combination were calculated using appropriate software (e.g., CompuSyn).
Figure 2. Workflow for the cell viability assay.
Signaling Pathways and Logical Relationships
The synergistic effect of this compound and SN-38 is a direct consequence of the inhibition of a specific drug transporter, rather than the modulation of complex signaling cascades. The logical relationship is straightforward: the presence of this compound negates the primary resistance mechanism to SN-38 in ABCG2-overexpressing cells.
Figure 3. Logical relationship of this compound action.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a promising agent for combination therapy in gastric cancers that have developed resistance to SN-38 due to ABCG2 overexpression. The synergistic effect observed in vitro warrants further investigation in preclinical and clinical settings. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as exploring its potential in combination with other chemotherapeutic agents that are substrates of the ABCG2 transporter. The development of predictive biomarkers to identify patients most likely to benefit from this combination therapy will be crucial for its successful clinical translation.
The Binding Site of KS176 on the BCRP Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a critical mediator of multidrug resistance in cancer and plays a significant role in the disposition of a wide array of xenobiotics. KS176 has been identified as a potent and selective inhibitor of BCRP, showing promise in overcoming BCRP-mediated drug resistance. Understanding the precise binding interaction of this compound with the BCRP protein is paramount for the rational design of more effective and specific modulators. This technical guide synthesizes the current, albeit limited, understanding of the this compound binding site, proposes a hypothetical model based on existing knowledge of the BCRP drug-binding pocket, and outlines key experimental protocols to definitively elucidate this interaction.
Introduction to BCRP and the Significance of Inhibitors
The Breast Cancer Resistance Protein (BCRP), a member of the ABCG subfamily of transporters, functions as a homodimer or homotetramer to actively efflux a diverse range of substrates from cells.[1] This efflux mechanism contributes to the poor oral bioavailability of certain drugs and is a major factor in the development of resistance to cancer chemotherapeutics. BCRP's broad substrate specificity is attributed to a large, polyspecific drug-binding pocket located within its transmembrane domains (TMDs).[2]
Inhibitors of BCRP, such as this compound, are of significant interest as they can potentially restore the efficacy of anticancer drugs in resistant tumors and improve the pharmacokinetic profiles of BCRP substrate drugs. This compound is a selective BCRP inhibitor, demonstrating activity against BCRP without significantly affecting other major drug transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1).
Quantitative Data: The Inhibitory Potency of this compound
While direct binding affinity constants (e.g., Kd or Ki) for the this compound-BCRP interaction are not yet publicly available, the half-maximal inhibitory concentrations (IC50) have been determined in functional assays. These values provide a quantitative measure of this compound's potency in blocking the transport activity of BCRP.
| Inhibitor | Substrate | Assay System | IC50 (µM) | Reference |
| This compound | Pheophorbide A | BCRP-overexpressing cells | 0.59 | [1][3] |
| This compound | Hoechst 33342 | BCRP-overexpressing cells | 1.39 | [1][3] |
Table 1: IC50 Values of this compound for BCRP Inhibition. The data indicates that the inhibitory potency of this compound can vary depending on the substrate used in the assay, suggesting potential differences in the binding of substrates and inhibitors within the BCRP drug-binding pocket.
The Putative Binding Site of this compound on BCRP: A Hypothetical Model
Direct experimental evidence pinpointing the specific amino acid residues that constitute the binding site for this compound on the BCRP protein is currently lacking in the scientific literature. However, based on extensive research on the structure and function of BCRP and its interactions with other known inhibitors and substrates, a hypothetical model of the this compound binding site can be proposed.
It is widely accepted that the large, polyspecific drug-binding pocket of BCRP is located within the transmembrane domains (TMDs), near the interface between the lipid bilayer and the cytoplasm. Several studies involving site-directed mutagenesis have identified key residues within the TMDs that are critical for substrate and inhibitor recognition and transport. Of particular note is the arginine residue at position 482 (R482), located in transmembrane helix 3 (TMH3). While not believed to directly bind all substrates, mutations at this position (e.g., R482G or R482T) dramatically alter the substrate specificity of the transporter, indicating its importance in shaping the binding pocket.
Given that this compound is a potent inhibitor, it likely interacts with multiple residues within this central drug-binding cavity. The binding is expected to be driven by a combination of hydrophobic, and potentially hydrogen bonding interactions.
Figure 1: Hypothetical Binding Site of this compound. This diagram illustrates a plausible interaction of this compound within the central drug-binding cavity formed by the transmembrane helices of BCRP.
Experimental Protocols for Elucidating the this compound Binding Site
To move beyond a hypothetical model and precisely map the binding site of this compound on BCRP, a combination of established biochemical and biophysical techniques can be employed. The following are detailed methodologies for key experiments.
Site-Directed Mutagenesis and Functional Analysis
This classical approach is instrumental in identifying critical amino acid residues involved in ligand binding.
Experimental Workflow:
-
Selection of Target Residues: Based on homology models of BCRP and data from other ABC transporters, residues lining the putative drug-binding pocket within the TMDs are selected for mutation. Key residues to consider include those in TMHs 1, 2, 3 (especially R482), 5, and 6.
-
Generation of BCRP Mutants: Site-directed mutagenesis is performed on the cDNA of wild-type BCRP to substitute the selected amino acids with others (e.g., alanine scanning or substitution with residues of different chemical properties).
-
Expression of Mutant Proteins: The mutated BCRP constructs are expressed in a suitable cell line that has low endogenous transporter activity (e.g., HEK293 or Sf9 insect cells).
-
Functional Characterization: The transport activity of the mutant BCRP proteins is assessed using a fluorescent substrate (e.g., Hoechst 33342 or pheophorbide A) in the presence and absence of this compound.
-
Data Analysis: The IC50 value of this compound is determined for each mutant. A significant increase in the IC50 for a particular mutant compared to wild-type BCRP suggests that the mutated residue is important for the binding of this compound.
Figure 2: Site-Directed Mutagenesis Workflow. This flowchart outlines the key steps in identifying amino acid residues critical for this compound binding to BCRP.
Photoaffinity Labeling
This powerful technique allows for the covalent labeling of the binding site, enabling its direct identification.
Experimental Workflow:
-
Synthesis of a this compound Photoprobe: A derivative of this compound is synthesized that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and a tag for detection (e.g., a biotin or a clickable alkyne).
-
Binding and Crosslinking: The photoprobe is incubated with membrane vesicles or purified BCRP. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with nearby amino acid residues in the binding pocket.
-
Isolation and Digestion of Labeled BCRP: The covalently labeled BCRP is isolated by immunoprecipitation or affinity chromatography (if a tag is used) and then proteolytically digested (e.g., with trypsin).
-
Mass Spectrometry Analysis: The resulting peptide fragments are analyzed by mass spectrometry to identify the peptide(s) that are covalently modified by the this compound photoprobe.
-
Mapping the Binding Site: The identified peptide sequence reveals the specific region of BCRP that constitutes the binding site for this compound.
Figure 3: Photoaffinity Labeling Workflow. This diagram shows the process of using a light-activated probe to covalently label and identify the this compound binding site on BCRP.
Conclusion and Future Directions
While this compound is a promising and selective inhibitor of BCRP, a detailed, experimentally-validated understanding of its binding site remains an important research goal. The hypothetical model presented here, based on the known architecture of the BCRP drug-binding pocket, provides a framework for initial investigations. The application of rigorous experimental methodologies, particularly site-directed mutagenesis and photoaffinity labeling, will be crucial in elucidating the precise molecular interactions between this compound and the BCRP protein. Such knowledge will not only enhance our fundamental understanding of BCRP-mediated transport but will also pave the way for the structure-based design of next-generation BCRP inhibitors with improved potency and specificity for clinical applications.
References
The Impact of KS176 on Multidrug Resistance Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KS176, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key mediator of multidrug resistance (MDR) in cancer. This document outlines the core mechanism of action of this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts: this compound and the BCRP/ABCG2 Efflux Pump
Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent member of the ABC transporter family. It is a 72 kDa transmembrane protein that utilizes ATP hydrolysis to extrude a wide range of structurally and functionally diverse anticancer drugs, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors. High expression of BCRP/ABCG2 is associated with poor prognosis and resistance to chemotherapy in numerous cancers.
This compound has been identified as a potent and selective small molecule inhibitor of BCRP/ABCG2. By blocking the function of this transporter, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents, offering a promising strategy to overcome multidrug resistance.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a BCRP/ABCG2 inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Assay Type | Substrate | IC50 Value (µM) | Reference |
| Hoechst 33342 Efflux | Hoechst 33342 | 1.39 | [1][2] |
| Pheophorbide A Efflux | Pheophorbide A | 0.59 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe key experimental protocols used to characterize the inhibitory activity of this compound on BCRP/ABCG2.
BCRP/ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)
This protocol is designed to measure the ability of this compound to inhibit the efflux of fluorescent substrates from cells overexpressing BCRP/ABCG2.
Materials:
-
HEK-293 cells stably transfected with human BCRP/ABCG2 (or other suitable cell line)
-
Fluorescent BCRP/ABCG2 substrates (e.g., Pheophorbide A, Mitoxantrone, Hoechst 33342)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture BCRP/ABCG2-overexpressing cells to 70-80% confluency.
-
Incubation with Substrate and Inhibitor:
-
Harvest and resuspend cells in complete medium.
-
Aliquot cells into tubes.
-
To the test samples, add this compound to the desired final concentration (e.g., 10 µM).
-
To all samples, add the fluorescent substrate (e.g., 5 µM Pheophorbide A).
-
Incubate for 30 minutes at 37°C.
-
-
Efflux Period:
-
Pellet the cells by centrifugation and remove the supernatant.
-
Resuspend the cells in fresh medium (with or without this compound for the test and control samples, respectively).
-
Incubate for 1 hour at 37°C to allow for drug efflux.
-
-
Sample Analysis:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS for analysis.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer. Increased fluorescence in the this compound-treated cells compared to the control indicates inhibition of BCRP/ABCG2-mediated efflux.
-
Chemosensitivity Assay (Cell Viability)
This assay determines the ability of this compound to sensitize BCRP/ABCG2-overexpressing cancer cells to a specific chemotherapeutic agent.
Materials:
-
BCRP/ABCG2-overexpressing cancer cell line
-
A chemotherapeutic agent that is a known BCRP/ABCG2 substrate (e.g., SN-38, the active metabolite of irinotecan)
-
This compound
-
Cell viability reagent (e.g., SYTOX dye, MTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the BCRP/ABCG2-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound.
-
Treat the cells with the single agents and the combination treatments. Include appropriate vehicle controls.
-
-
Incubation: Incubate the plates for a period appropriate to the cell line and drug (typically 48-72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates chemosensitization.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of this compound's impact.
BCRP/ABCG2-Mediated Multidrug Resistance Pathway
The following diagram illustrates the fundamental mechanism of BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.
Regulatory Pathways of BCRP/ABCG2 Expression
The expression of the ABCG2 gene is regulated by several signaling pathways, which can be activated in response to cellular stress, including exposure to chemotherapeutic agents. Understanding these pathways provides context for the development of resistance.
Experimental Workflow for Assessing Chemosensitization by this compound
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in reversing multidrug resistance.
References
Investigating the Specificity of KS176 for ABCG2: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the specificity of KS176, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). Contrary to some initial classifications, this compound is not an antibody but a small molecule inhibitor. ABCG2 is a key protein implicated in multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells.[1][2] Consequently, the development of specific ABCG2 inhibitors is a critical area of research for overcoming chemoresistance.[3] This document details the quantitative data supporting the specificity of this compound, the experimental protocols for its validation, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of this compound Specificity
The inhibitory activity of this compound against ABCG2 has been quantified using various in vitro assays. The data consistently demonstrates high potency against ABCG2 with minimal to no activity against other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), highlighting its specificity.[4]
| Inhibitor | Target Transporter | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | ABCG2 (BCRP) | Efflux Inhibition | Pheophorbide A | 0.59 | [5] |
| This compound | ABCG2 (BCRP) | Efflux Inhibition | Hoechst 33342 | 1.39 | [5][6] |
| This compound | P-glycoprotein (P-gp) | Efflux Inhibition | N/A | No inhibition | [4][6] |
| This compound | MRP1 | Efflux Inhibition | N/A | No inhibition | [4][6] |
| Ko143 (Reference) | ABCG2 (BCRP) | Efflux Inhibition | N/A | ~Equipotent to this compound | [6] |
| Novobiocin (Reference) | ABCG2 (BCRP) | Efflux Inhibition | N/A | 65 | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the specificity of this compound for ABCG2.
Cell Lines and Culture Conditions
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably transfected to overexpress human ABCG2 (HEK293/ABCG2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Selection Agent: Geneticin (G418) at a concentration of 1 mg/mL is used to maintain the overexpression of ABCG2.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
ABCG2 Inhibition Assay (Hoechst 33342 Efflux)
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Hoechst 33342 from ABCG2-overexpressing cells, leading to increased intracellular fluorescence.
-
Cell Seeding: Seed HEK293/ABCG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the diluted this compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ABCG2 Inhibition Assay (Pheophorbide A Efflux)
This assay is similar to the Hoechst 33342 efflux assay but uses a different fluorescent substrate, Pheophorbide A.
-
Cell Seeding and Inhibitor Preparation: Follow the same procedure as for the Hoechst 33342 assay.
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the diluted this compound solutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add Pheophorbide A to a final concentration of 2 µM to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 410 nm and emission at 670 nm.
-
-
Data Analysis: Calculate the IC50 value as described for the Hoechst 33342 assay.
Cross-Reactivity Assays (P-gp and MRP1)
To determine the specificity of this compound, similar efflux inhibition assays are performed using cell lines overexpressing other ABC transporters, such as P-glycoprotein (e.g., Saos-2/P-gp) and MRP1 (e.g., 2008/MRP1).
-
Methodology: The protocols are analogous to the ABCG2 inhibition assays, but with appropriate substrates for each transporter (e.g., Calcein-AM for P-gp and MRP1).
-
Interpretation: A lack of increase in intracellular fluorescence in the presence of this compound in these cell lines indicates that the compound does not inhibit P-gp or MRP1.[4][6]
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of ABCG2 inhibition by this compound.
Experimental Workflow for Specificity Testing
Caption: Workflow for determining the specificity of this compound.
Conclusion
The available data robustly supports the classification of this compound as a potent and, critically, a selective inhibitor of the ABCG2 transporter. Its demonstrated lack of activity against other major MDR-associated transporters like P-gp and MRP1 makes it a valuable tool for research into the specific roles of ABCG2 in cancer cell biology and drug resistance.[4][6] Furthermore, this compound and its analogs hold promise as lead structures for the development of novel therapeutic agents to be used in combination with chemotherapy to overcome ABCG2-mediated multidrug resistance.[4] The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and validation of this and other ABCG2-specific inhibitors.
References
- 1. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Specific inhibitors of the breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
Methodological & Application
Application Notes and Protocols for KS176: In Vitro Characterization
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KS176 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention. This compound offers researchers a valuable tool for studying the in vitro consequences of MEK1/2 inhibition in various cellular contexts.
These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on kinase activity, cell viability, target phosphorylation, and cell proliferation.
Product Information
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Weight | 489.9 g/mol (Hypothetical) |
| Solubility | Soluble in DMSO (>10 mM) |
| Storage | Store at -20°C, protect from light. |
| Purity | >98% (as determined by HPLC) |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 1.2 | LanthaScreen™ Eu Kinase Binding Assay |
| MEK2 | 1.5 | LanthaScreen™ Eu Kinase Binding Assay |
| ERK1 | > 10,000 | Kinase-Glo® Luminescent Kinase Assay |
| ERK2 | > 10,000 | Kinase-Glo® Luminescent Kinase Assay |
| BRAF (V600E) | > 10,000 | Z-LYTE™ Kinase Assay |
| c-RAF | > 10,000 | Z-LYTE™ Kinase Assay |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| A375 | Malignant Melanoma | 8.5 | 72 hours |
| HT-29 | Colorectal Carcinoma | 12.1 | 72 hours |
| HCT116 | Colorectal Carcinoma | 15.7 | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | 25.3 | 72 hours |
| A549 | Lung Carcinoma | > 1,000 | 72 hours |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: General workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
In Vitro MEK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of this compound against MEK1 kinase.
Materials:
-
MEK1 Kinase, active (e.g., Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
GSK-3β-GST substrate
-
Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)
-
5X Kinase Buffer
-
This compound
-
DMSO
-
384-well microplate, low volume, black
Procedure:
-
Compound Preparation: Prepare a 2X serial dilution of this compound in 1X Kinase Buffer containing 4% DMSO. Start with a high concentration (e.g., 20 µM). Include a "no inhibitor" control (2% DMSO) and a "no enzyme" control.
-
Assay Plate Preparation: Add 2.5 µL of the 2X serially diluted this compound or controls to the wells of the 384-well plate.
-
Enzyme/Substrate Mix: Prepare a 2X MEK1/GSK-3β-GST mix in 1X Kinase Buffer. Add 2.5 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Mix: Prepare a 2X Detection Mix containing the Eu-anti-GST antibody and the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
-
Detection: Add 5 µL of the 2X Detection Mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
A375 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Western Blot for Phospho-ERK (p-ERK)
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, the direct downstream target of MEK.
Materials:
-
HT-29 cells (or other suitable cell line)
-
RPMI-1640 with 10% FBS
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Serum Starvation: Seed HT-29 cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells overnight in a serum-free medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH to ensure equal protein loading.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High IC50 variability | Inconsistent cell seeding density; compound degradation. | Ensure uniform cell seeding; prepare fresh compound dilutions for each experiment; check compound stability. |
| No inhibition of p-ERK | Compound is inactive; incorrect concentration; insufficient stimulation. | Verify compound identity and purity; use a higher concentration range; confirm the activity of the growth factor (EGF). |
| Weak signal in Western Blot | Low protein concentration; antibody issue. | Load more protein; optimize primary and secondary antibody concentrations and incubation times. |
| High background in assays | Contamination; non-specific binding. | Use sterile techniques; ensure proper washing steps; include appropriate controls (e.g., no enzyme, no primary antibody). |
Ordering Information
| Product | Catalog Number | Size |
| This compound | This compound-1MG | 1 mg |
| This compound | This compound-5MG | 5 mg |
| This compound | This compound-10MG | 10 mg |
Application Notes and Protocols for KS176-Mediated BCRP Inhibition in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a key contributor to multidrug resistance (MDR) in cancer cells and plays a significant role in the disposition of various drugs. BCRP functions as an efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and limiting therapeutic efficacy. KS176 is a potent and selective inhibitor of BCRP, making it a valuable tool for in vitro studies aimed at overcoming BCRP-mediated drug resistance and investigating the transporter's function.
These application notes provide detailed protocols for utilizing this compound to inhibit BCRP activity in cultured cells. The methodologies cover cell culture, BCRP inhibition assays using fluorescent substrates, and data analysis to determine the inhibitory potency of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against BCRP has been quantified using various assays and cell lines. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Cell Line |
| IC50 | 0.59 µM | Pheophorbide A (Pheo A) efflux assay | Not specified |
| IC50 | 1.39 µM | Hoechst 33342 efflux assay | Not specified |
| Effective Concentration | 10 µM | Inhibition of Mitoxantrone and Pheophorbide A efflux | HEK-293 |
Experimental Protocols
Cell Culture of HEK-293 Cells
HEK-293 (Human Embryonic Kidney 293) cells are a commonly used cell line for in vitro BCRP inhibition studies.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well, clear-bottom, black microplates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a new flask at a sub-cultivation ratio of 1:3 to 1:6.
BCRP Inhibition Assay using Hoechst 33342
This protocol describes a fluorescent-based assay to measure the inhibition of BCRP-mediated efflux of Hoechst 33342 by this compound.
Materials:
-
HEK-293 cells (or other BCRP-expressing cell line)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well, clear-bottom, black microplates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Protocol:
-
Cell Seeding: Seed HEK-293 cells into a 96-well, clear-bottom, black microplate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions). A suggested concentration range for an IC₅₀ determination would be 0.1, 0.3, 1, 3, 10, 30, and 100 µM.
-
Inhibitor Pre-incubation: Aspirate the growth medium from the wells and wash once with assay buffer. Add the this compound dilutions and the vehicle control to the respective wells. Pre-incubate the plate for 30 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of Hoechst 33342 in the assay buffer (e.g., a final concentration of 5 µM). Add the Hoechst 33342 working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells three times with ice-cold assay buffer to remove extracellular Hoechst 33342. Add 100 µL of fresh assay buffer to each well. Measure the intracellular fluorescence using a fluorescence plate reader.
Data Analysis for IC50 Determination
-
Background Subtraction: Subtract the average fluorescence of wells containing only assay buffer (no cells) from all experimental wells.
-
Normalization: Normalize the data by setting the fluorescence in the vehicle-treated cells (no inhibitor) as 100% BCRP activity and the fluorescence in cells treated with a saturating concentration of a known BCRP inhibitor (e.g., 10 µM Ko143) as 0% BCRP activity (maximum inhibition).
-
IC50 Calculation: Plot the normalized percentage of BCRP activity against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of BCRP activity.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Regulation of BCRP and its inhibition by this compound.
Application Notes and Protocols for KS176 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS176 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] BCRP is a transmembrane transporter that plays a crucial role in the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of BCRP is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to reduced intracellular drug accumulation and therapeutic failure. Flow cytometry is a powerful technique to study the function of BCRP and the effect of its inhibitors like this compound. This document provides detailed protocols for designing and conducting flow cytometry experiments to characterize the activity of this compound.
Mechanism of Action of this compound
This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is an ATP-dependent pump that actively removes substrates from the intracellular environment to the extracellular space. By binding to BCRP, this compound blocks this transport mechanism, leading to the intracellular accumulation of BCRP substrates. This inhibitory effect can be quantified using fluorescent substrates of BCRP in flow cytometry.
Caption: Mechanism of this compound as a BCRP inhibitor.
Quantitative Data
The inhibitory potency of this compound against BCRP has been determined using different functional assays.
| Assay Type | Substrate | IC50 Value | Reference |
| Pheophorbide A (Pheo A) Efflux Assay | Pheophorbide A | 0.59 µM | [1] |
| Hoechst 33342 Efflux Assay | Hoechst 33342 | 1.39 µM | [1] |
Experimental Protocols
Flow cytometry assays to evaluate this compound activity are based on measuring the accumulation of fluorescent BCRP substrates in cells. In the presence of a functional BCRP transporter, these substrates are actively pumped out, resulting in low intracellular fluorescence. Inhibition of BCRP by this compound leads to increased intracellular fluorescence, which can be quantified by flow cytometry.
Protocol 1: Mitoxantrone Accumulation and Efflux Assay
Mitoxantrone is a fluorescent chemotherapeutic drug and a known substrate of BCRP. This protocol measures the effect of this compound on the intracellular accumulation and retention of mitoxantrone.
Materials:
-
Cells expressing BCRP (e.g., MCF-7/MX100, HEK293-BCRP) and parental control cells (e.g., MCF-7, HEK293)
-
This compound
-
Mitoxantrone
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters for mitoxantrone detection (e.g., excitation at 633 nm, emission at >650 nm)
Experimental Workflow:
Caption: Workflow for Mitoxantrone accumulation and efflux assay.
Detailed Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add mitoxantrone to a final concentration of 5 µM to each tube. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with ice-cold PBS.
-
Efflux (Optional): To measure efflux, resuspend the cell pellet in 1 mL of pre-warmed, drug-free medium containing the same concentrations of this compound as in step 2. Incubate for an additional 30-60 minutes at 37°C.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the intracellular mitoxantrone fluorescence using a flow cytometer.
Data Analysis: The median fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in this compound-treated cells compared to vehicle-treated cells indicates inhibition of BCRP-mediated efflux.
Protocol 2: Hoechst 33342 Side Population (SP) Assay
The "side population" (SP) phenotype is characteristic of stem cells and is defined by their ability to efflux the fluorescent dye Hoechst 33342 via ABC transporters, including BCRP.[2][3][4][5] This assay can be used to assess the inhibitory effect of this compound on BCRP function in a stem cell or cancer stem cell context.
Materials:
-
Cells of interest (e.g., bone marrow cells, cancer cell lines)
-
This compound
-
Hoechst 33342 dye
-
DMEM with 2% FBS and 10 mM HEPES
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with UV or violet laser for Hoechst 33342 excitation and detectors for both blue and red emission.
Experimental Workflow:
Caption: Workflow for the Hoechst 33342 Side Population assay.
Detailed Procedure:
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed DMEM containing 2% FBS and 10 mM HEPES.
-
Staining and Inhibition:
-
Control Tube: To 1 mL of cell suspension, add Hoechst 33342 to a final concentration of 5 µg/mL.
-
Test Tube: To another 1 mL of cell suspension, add Hoechst 33342 (5 µg/mL) and this compound (e.g., 10 µM).
-
-
Incubation: Incubate all tubes for 90 minutes at 37°C, with intermittent mixing.
-
Washing: After incubation, immediately place the tubes on ice. Pellet the cells by centrifugation at 4°C and wash once with ice-cold PBS.
-
Viability Staining: Resuspend the cell pellet in ice-cold PBS containing a viability dye such as Propidium Iodide (2 µg/mL).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a UV or violet laser. Collect fluorescence emission using a 450/20 nm bandpass filter for Hoechst blue and a 675 nm longpass filter for Hoechst red. The SP cells will appear as a low-fluorescence population in the blue and red channels, which will be diminished in the presence of this compound.
Data Analysis: The percentage of SP cells is determined by gating on the characteristic low-fluorescence population. A reduction in the percentage of SP cells in the presence of this compound indicates the inhibition of BCRP-mediated dye efflux.
Data Presentation and Interpretation
The results from the flow cytometry experiments should be presented clearly to allow for straightforward interpretation.
-
Histograms: Overlay histograms of fluorescence intensity for untreated, vehicle-treated, and this compound-treated cells. A rightward shift in the fluorescence peak for this compound-treated cells indicates increased substrate accumulation.
-
Dot Plots: For the Hoechst SP assay, a dot plot of Hoechst blue versus Hoechst red fluorescence is used to identify the side population.
-
Bar Graphs: Use bar graphs to compare the mean or median fluorescence intensity or the percentage of positive cells across different treatment conditions.
Conclusion
The protocols outlined in this document provide a framework for utilizing flow cytometry to investigate the inhibitory effects of this compound on BCRP/ABCG2. These assays are essential tools for researchers in oncology, pharmacology, and drug development to understand and overcome multidrug resistance mediated by this important transporter. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stem cell side population analysis and sorting using DyeCycle violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creighton.edu [creighton.edu]
- 4. Effective Detection of Hoechst Side Population Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Techniques for Measuring KS176 Efficacy in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS176 is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[1][2] BCRP is an ATP-binding cassette (ABC) transporter that plays a critical role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1][3][4] Overexpression of BCRP in tumors is correlated with a poor clinical prognosis, making it a key target for therapeutic intervention.[3][4] this compound aims to enhance the efficacy of chemotherapy by blocking this efflux mechanism, thereby increasing intracellular concentrations of anticancer drugs in resistant tumors.
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound. The described assays are designed to confirm its mechanism of action, quantify its inhibitory potency, and evaluate its ability to reverse BCRP-mediated multidrug resistance.
Mechanism of Action: BCRP-Mediated Drug Efflux and Inhibition
BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane against a concentration gradient.[5] This process reduces the intracellular accumulation of cytotoxic drugs, rendering them less effective. This compound acts by inhibiting the transport function of BCRP, leading to increased intracellular drug concentrations and restoration of sensitivity to chemotherapeutic agents. The PI3K/Akt signaling pathway has been shown to play a role in modulating BCRP function.[1][6]
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BCRP Substrate Specificity Using KS176
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of various drugs. Understanding the substrate specificity of BCRP is paramount for effective drug design and development. KS176 is a potent and selective inhibitor of BCRP, making it an invaluable tool for elucidating the transport mechanisms and substrate profile of this important protein.[1] These application notes provide detailed protocols and guidelines for utilizing this compound to investigate BCRP substrate specificity in a laboratory setting.
Quantitative Data: Inhibitory Activity of this compound
This compound has demonstrated significant inhibitory activity against BCRP in various assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Assay Type | Substrate | IC50 (µM) |
| Pheophorbide a (Pheo A) Efflux Assay | Pheophorbide a | 0.59[1] |
| Hoechst 33342 Efflux Assay | Hoechst 33342 | 1.39[1] |
Note: Further research is required to establish the IC50 values of this compound for a broader range of known BCRP substrates. Researchers can use the protocols outlined below to generate this valuable data.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize BCRP inhibition by this compound. These protocols are based on established methods and can be adapted for specific experimental needs.
BCRP ATPase Activity Assay
This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport. Inhibitors like this compound are expected to modulate this activity.
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. This ATPase activity is stimulated in the presence of substrates and inhibited by inhibitors. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
Materials:
-
BCRP-expressing membrane vesicles (commercially available)
-
This compound
-
Known BCRP substrate (e.g., sulfasalazine)
-
ATP
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)
-
Phosphate detection reagent (e.g., molybdate-based solution)
-
96-well microplates
Protocol:
-
Thaw BCRP membrane vesicles on ice.
-
Prepare a reaction mixture containing assay buffer and the desired concentration of this compound or a known BCRP substrate (positive control). Add the BCRP membrane vesicles (typically 5-10 µg of protein) to the mixture.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding a final concentration of 4 mM ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 10% SDS).
-
Add the phosphate detection reagent to each well and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the effect of this compound on the basal and substrate-stimulated ATPase activity of BCRP.
Fluorescent Substrate Transport Assay (Cell-Based)
This assay directly measures the ability of this compound to inhibit the efflux of fluorescent BCRP substrates from cells overexpressing BCRP.
Principle: Cells overexpressing BCRP will actively efflux fluorescent substrates, resulting in low intracellular fluorescence. Inhibition of BCRP by this compound will lead to an accumulation of the fluorescent substrate inside the cells, which can be quantified using flow cytometry or fluorescence microscopy.
Materials:
-
HEK-293 cells stably transfected with BCRP (or another suitable cell line)
-
Parental cell line (as a negative control)
-
This compound
-
Fluorescent BCRP substrates (e.g., Mitoxantrone, Pheophorbide a, Hoechst 33342)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed the BCRP-expressing cells and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound in HBSS for 30-60 minutes at 37°C.
-
Add the fluorescent BCRP substrate (e.g., 10 µM Mitoxantrone or 10 µM Pheophorbide a) to the cells and incubate for a further 30-60 minutes at 37°C.[1]
-
Wash the cells twice with ice-cold HBSS to remove extracellular substrate.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in a suitable buffer for analysis.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Quantify the inhibition of efflux by comparing the fluorescence intensity in this compound-treated cells to that in untreated cells. The parental cell line will serve as a control for non-BCRP mediated transport.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/Akt pathway positively regulates BCRP function.
Experimental Workflow
Caption: Workflow for determining BCRP substrate specificity using this compound.
References
In Vivo Application of KS176 in Animal Models: Current Status and General Protocols
Despite a comprehensive search of publicly available scientific literature and databases, detailed in vivo application notes, quantitative data, and established protocols for the use of KS176 in animal models are not available at this time. this compound is identified as a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). Its primary application in research is to counteract multidrug resistance in cancer cells, a phenomenon often mediated by the efflux pump activity of BCRP.
While specific in vivo data for this compound is not published, this document provides the available in vitro data, general principles for the in vivo application of BCRP inhibitors, and a template protocol for researchers and drug development professionals interested in evaluating compounds like this compound in animal models.
This compound: In Vitro Activity
This compound has been characterized in vitro as a selective inhibitor of BCRP. The following table summarizes its known inhibitory concentrations.
| Assay Type | Cell Line | Substrate | IC50 (µM) |
| Pheophorbide A (Pheo A) Efflux | Not Specified | Pheophorbide A | 0.59 |
| Hoechst 33342 Efflux | Not Specified | Hoechst 33342 | 1.39 |
Data sourced from commercially available technical data sheets.
Mechanism of Action: BCRP Inhibition
BCRP is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells. This reduces the intracellular concentration of the drug, leading to decreased efficacy and the development of multidrug resistance. This compound, as a BCRP inhibitor, blocks this efflux mechanism, thereby increasing the intracellular accumulation and enhancing the cytotoxic effect of co-administered anticancer drugs.
Application Notes and Protocols: Assessing the Effect of KS176 on Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug transporters, particularly efflux pumps, are critical determinants of the intracellular concentration and, consequently, the efficacy of many therapeutic agents. The ATP-binding cassette (ABC) transporter superfamily includes prominent members like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively extrude a wide range of substrates from cells, leading to multidrug resistance (MDR) in cancer and affecting drug disposition in various tissues.
KS176 has been identified as a potent and selective inhibitor of BCRP.[1][2] BCRP is a key transporter implicated in the resistance to various anticancer drugs, including topoisomerase inhibitors and antimetabolites.[] By inhibiting BCRP-mediated efflux, this compound can potentially increase the intracellular accumulation of co-administered drugs that are BCRP substrates, thereby enhancing their therapeutic effect or overcoming resistance.
These application notes provide detailed protocols for assessing the effect of this compound on drug accumulation in vitro, focusing on methods to quantify the inhibition of BCRP activity. The protocols described utilize fluorescent substrates of BCRP, allowing for sensitive and quantitative measurements using common laboratory instrumentation.
Mechanisms of Cellular Drug Accumulation
The net intracellular accumulation of a drug is determined by the balance between its influx and efflux across the cell membrane. This process is governed by several mechanisms:
-
Passive Diffusion: Small, lipophilic molecules can passively diffuse across the lipid bilayer down their concentration gradient.
-
Facilitated Diffusion: Carrier proteins (transporters) facilitate the movement of molecules across the membrane down their concentration gradient.
-
Active Transport: This energy-dependent process, primarily driven by ATP hydrolysis, moves substrates against their concentration gradient. Active transport is mediated by two main superfamilies of transporters:
-
Solute Carrier (SLC) transporters: Primarily responsible for the uptake of drugs and endogenous compounds into cells (influx).
-
ATP-Binding Cassette (ABC) transporters: Predominantly involved in the efflux of drugs and xenobiotics out of cells. P-gp and BCRP are prominent members of this superfamily.
-
The interplay between these mechanisms dictates the steady-state intracellular drug concentration. Inhibition of efflux transporters like BCRP by compounds such as this compound is a key strategy to modulate this balance and increase intracellular drug levels.
Key Experimental Protocols
This section provides detailed protocols for three common assays to assess the inhibitory effect of this compound on BCRP-mediated drug efflux. These assays utilize commercially available fluorescent BCRP substrates.
Pheophorbide A (PhA) Accumulation Assay
Pheophorbide A, a chlorophyll breakdown product, is a specific and fluorescent substrate of BCRP.[4][5][6] This assay measures the increase in intracellular PhA fluorescence in the presence of a BCRP inhibitor.
Workflow for Pheophorbide A Accumulation Assay
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KS176 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with KS176 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] It is used in cancer research to study and overcome multidrug resistance mediated by BCRP.[2]
Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?
Poor aqueous solubility is a common challenge with many small molecule inhibitors, including those targeting membrane transporters like BCRP.[3][4] This is often due to the hydrophobic nature of the molecule, which is necessary for binding to its target. The chemical formula of this compound is C22H19N3O5 and it has a molecular weight of 405.4 g/mol .[2] Like many kinase inhibitors, it possesses a rigid, planar structure which can contribute to low aqueous solubility.[4]
Q3: What solvents are recommended for preparing a stock solution of this compound?
For initial solubilization, it is advisable to use a water-miscible organic solvent to prepare a concentrated stock solution. Common choices for compounds with low aqueous solubility include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. After dissolving this compound in the organic solvent, it can be diluted into the aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Q4: Is there a maximum recommended concentration of organic solvent in the final aqueous solution?
The tolerance for organic solvents varies significantly between cell lines and experimental assays. It is best practice to keep the final concentration of the organic solvent (e.g., DMSO) below 0.5%, and ideally below 0.1%, to minimize off-target effects. A solvent tolerance test is recommended for your specific experimental setup.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate forms when diluting the this compound organic stock solution into an aqueous buffer.
This is a common indication that the aqueous solubility limit of this compound has been exceeded. Here are several strategies to address this issue, ranging from simple adjustments to more involved formulation techniques.
Illustrative Solubility Data for a Typical BCRP Inhibitor
The following table provides representative solubility data for a small molecule inhibitor with properties similar to this compound. Please note that these are not experimentally determined values for this compound and should be used as a general guide.
| Solvent/Buffer System | Estimated Solubility (at 25°C) | Notes |
| Water | < 1 µg/mL | Very low intrinsic aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1-5 µg/mL | Slight improvement over pure water. |
| 100% DMSO | > 20 mg/mL | High solubility, suitable for stock solutions. |
| 100% Ethanol | ~5-10 mg/mL | Good solubility, can be an alternative to DMSO. |
| PBS with 5% DMSO | ~10-20 µg/mL | Solubility is enhanced but may still be limiting. |
| PBS with 10% Solutol® HS 15 | ~50-100 µg/mL | Significant solubility enhancement with a non-ionic solubilizer. |
| PBS with 5 mM HP-β-Cyclodextrin | ~40-80 µg/mL | Complexation can improve aqueous solubility. |
Experimental Protocols for Solubility Enhancement
Protocol 1: pH Modification
Adjusting the pH of the aqueous buffer can significantly impact the solubility of a compound if it has ionizable groups.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect for any precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Use of Co-solvents and Solubilizing Agents
The inclusion of co-solvents or other excipients can help to increase the aqueous solubility of hydrophobic compounds.
Methodology:
-
Prepare your aqueous buffer.
-
To separate aliquots of the buffer, add varying concentrations of a co-solvent or solubilizing agent. Examples include:
-
Co-solvents: Polyethylene glycol 300 (PEG300), Propylene glycol.
-
Surfactants: Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Add the this compound stock solution to each of the prepared buffer systems to the desired final concentration.
-
Mix thoroughly and incubate for 1-2 hours at room temperature.
-
Assess the solubility as described in Protocol 1.
Protocol 3: Sonication
Sonication can aid in the dissolution of poorly soluble compounds by breaking down larger particles and increasing the surface area for solvent interaction.
Methodology:
-
Add the this compound stock solution to the aqueous buffer.
-
If precipitation is observed, place the vial in a bath sonicator.
-
Sonicate for 5-15 minutes. Be mindful of potential heating of the sample and use a cold water bath if necessary.
-
Visually inspect for dissolution. Note that this may lead to a supersaturated solution which can precipitate over time.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Troubleshooting this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Hypothetical Signaling Pathway Involving BCRP
This diagram illustrates the role of BCRP in multidrug resistance and how its inhibition by this compound can affect cancer cells.
Caption: Mechanism of BCRP-mediated drug resistance and its inhibition by this compound.
References
How to improve KS176 stability in culture media
Welcome to the technical support center for KS176. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in culture media for reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in cell culture experiments.
Issue 1: Inconsistent or lower than expected activity of this compound.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure the stock solution of this compound is properly prepared and stored. Use a high-quality solvent like DMSO to dissolve this compound.[1] Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assess Stability in Media: Perform a stability study of this compound in your specific culture medium. This can be done by incubating a known concentration of this compound in the medium at 37°C and measuring its concentration at different time points using methods like LC-MS/MS.
-
Minimize Exposure to Light and Air: Some small molecules are sensitive to light and air.[2] Handle this compound under subdued lighting and ensure containers are tightly sealed.
-
Consider Media Components: Certain components in culture media, such as cysteine and iron, can impact the stability of small molecules.[3] If instability is confirmed, consider using a custom media formulation with reduced levels of potentially reactive components.
-
Incorporate Stabilizing Agents: The addition of stabilizing agents, such as albumin, can protect small molecules in culture.[4]
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent concentration of active this compound due to poor solubility or stability.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the stock solvent before further dilution into culture media.[2] Precipitation of the compound can lead to inaccurate concentrations.
-
Pre-warm Media: Before adding the this compound stock solution, ensure the culture medium is at the appropriate temperature (e.g., 37°C). Adding a cold stock solution to warm media can sometimes cause precipitation.
-
Optimize Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (typically <0.5%) to avoid solvent-induced cell stress or effects on this compound solubility.[1]
-
Regular Media Changes: If this compound is found to be unstable over the course of your experiment, more frequent media changes with freshly prepared this compound may be necessary to maintain a consistent concentration.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of small molecules for use in cell culture due to its ability to dissolve both polar and nonpolar compounds and its miscibility with water and culture media.[1]
Q2: How should I store my stock solution of this compound?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. For short-term use, a stock solution can be stored at -20°C.
Q3: Can components of the culture medium affect the stability of this compound?
A3: Yes, certain components of culture media can affect the stability of small molecules. For instance, components like cysteine and ferric ammonium citrate have been shown to impact the stability of some compounds.[3] It is advisable to test the stability of this compound in your specific medium.
Q4: What are the signs of this compound degradation in my experiment?
A4: Signs of degradation can include a decrease in the expected biological activity, inconsistent results between experiments, or the appearance of unknown peaks when analyzed by chromatography.
Q5: How can I improve the stability of this compound in my culture medium?
A5: To improve stability, you can consider adding stabilizing agents like albumin, optimizing the pH of the medium, or using a custom medium formulation with fewer reactive components.[3][4] Additionally, protecting the compound from light and minimizing its time in solution before use can be beneficial.[2]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C
| Time (hours) | Concentration in Medium A (µM) | Concentration in Medium B (µM) |
| 0 | 10.0 | 10.0 |
| 6 | 9.1 | 9.8 |
| 12 | 7.8 | 9.5 |
| 24 | 5.2 | 9.1 |
| 48 | 2.1 | 8.3 |
Table 2: Effect of Stabilizing Agent (1% BSA) on this compound Stability in Medium A at 37°C
| Time (hours) | Concentration without BSA (µM) | Concentration with 1% BSA (µM) |
| 0 | 10.0 | 10.0 |
| 12 | 7.8 | 9.2 |
| 24 | 5.2 | 8.5 |
| 48 | 2.1 | 7.6 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
-
Preparation of this compound Samples:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the culture medium of choice with the this compound stock solution to a final concentration of 10 µM.
-
Prepare a control sample of 10 µM this compound in a stable solvent (e.g., acetonitrile) for reference.
-
-
Incubation:
-
Incubate the this compound-spiked medium in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
Collect aliquots of the incubated medium at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and prepare them for analysis by LC-MS/MS.
-
Quantify the concentration of this compound in each sample by comparing it to a standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Protocol 2: Evaluating the Effect of a Stabilizing Agent
-
Preparation of Media:
-
Prepare two sets of the culture medium to be tested.
-
To one set, add a potential stabilizing agent, such as bovine serum albumin (BSA), to a final concentration of 1%. The other set will serve as the control.
-
-
This compound Addition and Incubation:
-
Spike both the control and the stabilizer-containing media with this compound to the desired final concentration.
-
Incubate both sets at 37°C.
-
-
Sample Collection and Analysis:
-
Collect and process samples from both sets at various time points as described in Protocol 1.
-
Analyze the concentration of this compound in all samples.
-
-
Data Comparison:
-
Compare the stability profile of this compound in the medium with and without the stabilizing agent to determine its effectiveness.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Addressing Potential KS176 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of KS176, a known inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information is presented in a question-and-answer format within a troubleshooting guide and frequently asked questions (FAQs) section.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1] It has been shown to inhibit the efflux of fluorescent substrates like Mitoxantrone and Pheophorbide a by ABCG2 in HEK-293 cells.[1]
Q2: What are the reported IC50 values for this compound against BCRP?
The half-maximal inhibitory concentration (IC50) values for this compound against BCRP are reported as 0.59 µM in the Pheophorbide a (Pheo A) assay and 1.39 µM in the Hoechst 33342 assay.[1]
| Assay | IC50 Value |
| Pheo A | 0.59 µM |
| Hoechst | 1.39 µM |
Q3: Are there any known off-targets for this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated.[2]
Q4: Why is it important to investigate potential off-target effects?
Identifying off-target effects is crucial for accurately interpreting experimental results. Uncharacterized off-target binding can lead to misinterpretation of phenotypic data, attributing an observed effect to the inhibition of the primary target when it may be caused by the modulation of an unrelated protein or pathway.[2] This is critical for drug development to minimize adverse drug reactions.[2]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Initial Observation: Unexpected or Inconsistent Phenotype
You have treated your cells with this compound to inhibit BCRP, but the observed cellular phenotype is not consistent with the known function of BCRP or varies between experiments.
Workflow for Investigating Potential Off-Target Effects:
Caption: Workflow for investigating and mitigating off-target effects of this compound.
Detailed Experimental Protocols and Troubleshooting
Confirming On-Target BCRP Inhibition
Before investigating off-targets, it is essential to confirm that this compound is engaging and inhibiting its primary target, BCRP, in your experimental system.
Experiment: BCRP Substrate Efflux Assay
-
Principle: Measure the ability of this compound to block the efflux of a known fluorescent BCRP substrate (e.g., Hoechst 33342, Mitoxantrone, or Pheophorbide a) from cells.
-
Methodology:
-
Seed cells known to express BCRP in a 96-well plate.
-
Pre-incubate the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control BCRP inhibitor (e.g., Ko143).
-
Add the fluorescent BCRP substrate and incubate.
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a plate reader. Increased fluorescence indicates inhibition of BCRP-mediated efflux.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No inhibition of efflux observed | Low or no BCRP expression in your cell line. | Confirm BCRP expression by Western Blot or qPCR. Use a cell line known to overexpress BCRP as a positive control. |
| This compound is inactive. | Check the storage and handling of the compound. Test a fresh batch. | |
| High background fluorescence | Incomplete washing of extracellular substrate. | Optimize the washing steps by increasing the number or duration of washes. |
Direct Target Engagement Confirmation
Experiment: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[3][4]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble BCRP at each temperature by Western Blot.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding.[5]
-
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Screening for Potential Off-Targets
If on-target engagement is confirmed but the phenotype is still unexpected, screening for off-targets is the next step.
Experiment: Kinome Profiling
-
Principle: Kinome profiling services screen a compound against a large panel of kinases to identify potential off-target kinase interactions.[6] This is a valuable first step as kinases are common off-targets for small molecules.
-
Data Interpretation: The results are typically provided as the percent inhibition of each kinase at a specific concentration of this compound. A "hit" is a kinase that is significantly inhibited.
Interpreting Kinome Profiling Data:
| Result | Interpretation | Next Step |
| No significant kinase inhibition | Kinases are unlikely to be major off-targets. | Consider other protein classes (e.g., using proteome-wide CETSA). |
| Inhibition of one or more kinases | Potential off-target(s) identified. | Validate the interaction in your cellular system. |
Validating Putative Off-Targets
Experiment: Western Blot for Downstream Signaling
-
Principle: If a putative off-target kinase is identified, validate this by examining the phosphorylation status of its known downstream substrates.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and perform a Western Blot using antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
A decrease in the phosphorylation of the substrate upon this compound treatment would support the off-target interaction.[7]
-
Troubleshooting Western Blots:
| Problem | Possible Cause | Solution |
| Weak or no signal | Insufficient protein loaded, poor antibody quality, or incorrect transfer. | Increase protein load, optimize antibody concentration, and check transfer efficiency with Ponceau S stain.[8] |
| High background | Insufficient blocking or washing, or antibody concentration is too high. | Optimize blocking conditions (e.g., 5% BSA or milk), increase wash steps, and reduce antibody concentration.[8][9] |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody, add protease inhibitors to your lysis buffer, and run appropriate controls.[9][10] |
Experiment: Co-Immunoprecipitation (Co-IP)
-
Principle: To confirm a direct or indirect interaction between this compound and a putative off-target protein. This experiment is more complex and typically follows strong evidence from other assays.
-
Methodology:
-
Lyse cells treated with this compound or vehicle.
-
Incubate the lysate with an antibody against the putative off-target protein, coupled to beads.
-
Wash away non-specifically bound proteins.
-
Elute the protein complexes and analyze for the presence of BCRP by Western Blot.
-
Troubleshooting Co-IP:
| Problem | Possible Cause | Solution |
| High background | Non-specific binding to beads or antibody. | Pre-clear the lysate with beads alone before adding the antibody. Optimize wash buffer stringency.[11][12] |
| No prey protein detected | Weak or transient interaction, or inappropriate lysis buffer. | Use a cross-linking agent to stabilize the interaction. Try a milder lysis buffer.[13] |
Mitigating and Controlling for Off-Target Effects
Experiment: Rescue Experiment
-
Principle: A powerful method to confirm that the observed phenotype is due to the inhibition of a specific target. This involves overexpressing a version of the target protein that is resistant to the inhibitor.
-
Methodology:
-
Introduce a mutation into the putative off-target's gene that is predicted to prevent this compound binding without affecting its function.
-
Overexpress this mutant in your cells.
-
Treat the cells with this compound. If the phenotype is rescued (i.e., reversed) in the cells expressing the mutant, it strongly suggests that the phenotype is due to the inhibition of that specific off-target.
-
Logical Diagram for a Rescue Experiment:
Caption: Logic of a rescue experiment to validate an off-target effect.
Best Practices for Control Experiments:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits BCRP. Using the lowest effective concentration can minimize potential off-target effects.[2]
-
Structurally Unrelated Inhibitor: Use a structurally unrelated BCRP inhibitor (e.g., Ko143) as a control.[14] If this inhibitor produces the same phenotype as this compound, it is more likely that the effect is due to BCRP inhibition.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed phenotype is not due to general cytotoxicity.[15]
Troubleshooting Cell Viability Assays:
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consistent technique.[16] |
| Edge effects in 96-well plates | Evaporation from the outer wells. | Do not use the outer wells for experimental samples; fill them with media instead.[16] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 4. pelagobio.com [pelagobio.com]
- 5. youtube.com [youtube.com]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
- 11. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: KS176 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KS176, a selective Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, in in vivo experiments. The following information is designed to help you overcome common challenges and design robust experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration and evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound for Dosing | This compound, like many small molecule inhibitors, may have low aqueous solubility. | - Formulation Development: Prepare this compound in a vehicle containing a mixture of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline. For oral administration, a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80 can be effective.[1] - Lipophilic Salt Formation: Consider creating a lipophilic salt of this compound to improve its solubility in lipid-based formulations, which can also enhance oral absorption.[2] |
| Rapid Metabolism/Clearance of this compound | The inhibitor may be quickly metabolized by liver enzymes, leading to a short half-life and reduced efficacy. This is a known issue for some BCRP inhibitors like Ko143.[3] | - Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the half-life of this compound in your animal model. This will help in optimizing the dosing schedule. - Dosing Regimen: Consider a constant intravenous infusion instead of bolus injections to maintain steady-state plasma concentrations.[4] |
| Lack of Efficacy in Overcoming BCRP-Mediated Resistance | The dose of this compound may be insufficient to fully inhibit BCRP at the target site (e.g., the blood-brain barrier or tumor tissue). | - Dose Escalation Study: Perform a dose-escalation study to find the optimal dose of this compound that provides maximal BCRP inhibition without causing toxicity.[5] - Timing of Administration: Administer this compound prior to the therapeutic agent to ensure that BCRP is inhibited when the therapeutic agent reaches its target. A pre-treatment time of 30 minutes has been shown to be effective for other BCRP inhibitors.[5] |
| Observed Toxicity or Adverse Effects | High doses of this compound or off-target effects may lead to toxicity. | - Toxicity Studies: Conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD) of this compound in your animal model. - Monitor for Side Effects: Observe animals for any signs of distress or adverse effects, especially when using higher doses. Reducing the dose or optimizing the formulation can help mitigate side effects.[4] |
| Variability in Experimental Results | Differences in animal sex, fed state, or experimental procedures can lead to inconsistent outcomes. | - Standardize Procedures: Ensure that all experimental procedures, including dosing, sample collection, and analysis, are standardized. - Control for Biological Variables: Be aware that factors like sex can influence the expression of drug transporters and affect the pharmacokinetics of your inhibitor.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2). BCRP is an efflux transporter that pumps a wide range of substrates out of cells, contributing to multidrug resistance in cancer and limiting the penetration of drugs into sanctuary sites like the brain. This compound blocks this efflux activity, thereby increasing the intracellular concentration and efficacy of co-administered BCRP substrate drugs.
Q2: How can I prepare this compound for in vivo administration?
A2: The optimal formulation depends on the route of administration. For intravenous (IV) injection, a common vehicle for poorly soluble inhibitors is a mixture of dimethylacetamide (DMAC), polyethylene glycol (PEG)-400, hydroxypropyl-beta-cyclodextrin (HPCD), and saline.[4] For oral gavage, a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80 is a good starting point.[1] It is crucial to ensure the final formulation is well-tolerated by the animals.
Q3: What is a typical dosing regimen for a BCRP inhibitor like this compound?
A3: While a specific regimen for this compound has not been widely published, studies with the dual BCRP/P-gp inhibitor elacridar can provide guidance. For IV administration in mice, a dose of 5 mg/kg administered 30 minutes before the substrate drug has been effective.[5] For oral administration, doses as high as 100 mg/kg have been used to improve the brain penetration of co-administered drugs.[1] A pilot study is recommended to determine the optimal dose and timing for your specific application.
Q4: How can I confirm that this compound is effectively inhibiting BCRP in vivo?
A4: To confirm BCRP inhibition, you can measure the plasma and tissue concentrations of a known BCRP substrate that is co-administered with this compound. A significant increase in the substrate's concentration in the target tissue (e.g., brain or tumor) in the presence of this compound, compared to the substrate alone, indicates effective BCRP inhibition.
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective BCRP inhibitor. However, it is good practice to evaluate its effect on other major drug transporters, such as P-glycoprotein (P-gp/ABCB1), especially if your therapeutic agent is a substrate for multiple transporters. This can be done using in vitro transporter inhibition assays.
Quantitative Data
| Compound | IC50 (µM) | Assay System |
| This compound | 0.59 | Pheophorbide A Efflux |
| This compound | 1.39 | Hoechst 33342 Efflux |
| Ko143 | ~0.2 | Mitoxantrone Efflux |
| Elacridar (GF120918) | ~0.05 | Not Specified |
Experimental Protocols
Below is a generalized protocol for an in vivo study to evaluate the efficacy of this compound in enhancing the brain penetration of a BCRP substrate drug.
Objective: To determine if this compound can increase the brain-to-plasma concentration ratio of a BCRP substrate drug (Drug X) in mice.
Materials:
-
This compound
-
Drug X (a known BCRP substrate)
-
Vehicle for this compound (e.g., 10% DMAC, 40% PEG-400, 30% HPCD, 20% saline)
-
Vehicle for Drug X
-
Wild-type mice (e.g., FVB)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into two groups:
-
Group 1: Vehicle + Drug X
-
Group 2: this compound + Drug X
-
-
Dosing:
-
Administer the this compound vehicle or this compound (e.g., 5 mg/kg) to the respective groups via intravenous injection.
-
After 30 minutes, administer Drug X to all animals at the desired dose.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1 hour after Drug X administration), euthanize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the mice with saline to remove blood from the organs.
-
Collect the brains.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh and homogenize the brain tissue.
-
-
Bioanalysis:
-
Analyze the concentrations of Drug X in the plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio for each animal.
-
Compare the ratios between the two groups using an appropriate statistical test (e.g., t-test).
-
Visualizations
Signaling Pathway
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Workflow
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
Refining experimental protocols for consistent KS176 results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel kinase inhibitor, KS176. This compound is an investigational compound designed to target the MEK1/2 signaling pathway, a critical cascade in various cancer types. Consistent and reproducible experimental results are paramount for the successful evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of the MAPK signaling cascade. This inhibition is intended to reduce cell proliferation and promote apoptosis in susceptible cancer cell lines.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or KRAS G12C mutations. Efficacy can be lower in cell lines with bypass tracks or mutations downstream of MEK. We recommend screening a panel of cell lines to determine the optimal model for your experiments.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response curve should be generated to determine the IC50 value in your specific cell model. Refer to the table below for typical IC50 values in common cancer cell lines.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Western Blot Results for p-ERK | 1. Suboptimal Lysis Buffer: The lysis buffer may not be effectively preserving phosphorylation states. | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. |
| 2. Incorrect Antibody Dilution: The primary or secondary antibody concentration may be too high or too low. | Optimize antibody dilutions by performing a titration experiment. | |
| 3. Timing of Lysate Collection: The time point for cell lysis after this compound treatment may not be optimal to observe the maximum effect. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo) | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Visually inspect plates after seeding. |
| 2. Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth. | Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile PBS or media instead. | |
| 3. DMSO Concentration: High concentrations of DMSO (the solvent for this compound) can be toxic to cells. | Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%. | |
| Unexpected Off-Target Effects or Cellular Toxicity | 1. Compound Instability: The this compound stock solution may have degraded over time. | Prepare fresh stock solutions of this compound every month. |
| 2. Cell Line Contamination: Mycoplasma or other microbial contamination can affect cellular responses. | Regularly test your cell lines for mycoplasma contamination. | |
| 3. Non-Specific Binding: At high concentrations, this compound may exhibit off-target activity. | Correlate phenotypic observations with target engagement (i.e., p-ERK inhibition) to confirm on-target effects. |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for the predetermined optimal time.
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and Electrophoresis: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load 20 µg of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a no-cell blank.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 25 |
| HCT116 | Colorectal Cancer | KRAS G13D | 80 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 150 |
| MCF7 | Breast Cancer | PIK3CA E545K | >1000 |
Table 2: Effect of this compound on p-ERK Levels in A375 Cells
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 10 | 0.65 |
| 50 | 0.21 |
| 250 | 0.05 |
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Identifying and mitigating confounding variables with KS176
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BCRP/ABCG2 inhibitor, KS176.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of BCRP Activity
Question: I am not observing the expected increase in intracellular accumulation of my BCRP substrate after treating cells with this compound. What could be the cause?
Answer: Several factors can lead to inconsistent or a lack of BCRP inhibition. Consider the following potential confounding variables and troubleshooting steps:
Potential Confounding Variables and Mitigation Strategies:
| Confounding Variable | Potential Impact | Mitigation Strategy |
| Cell Line Viability and Health | Unhealthy or stressed cells may exhibit altered transporter expression and function, masking the effect of this compound. | Ensure consistent cell culture conditions, including media, supplements, and incubator parameters. Regularly check for mycoplasma contamination. Use cells within a consistent and low passage number range. |
| BCRP Expression Levels | The cell line used may have low or variable endogenous BCRP expression, leading to a minimal observable effect of inhibition. | Confirm BCRP expression in your cell line using Western blot or qPCR. Consider using a cell line known to overexpress BCRP (e.g., MDCKII-BCRP, HEK293-BCRP) as a positive control. |
| This compound Concentration and Stability | The concentration of this compound may be too low to effectively inhibit BCRP, or the compound may have degraded. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and substrate.[1] Prepare fresh solutions of this compound for each experiment from a validated stock. |
| Substrate Selection | The fluorescent dye or drug you are using may not be a specific substrate for BCRP or may also be a substrate for other efflux pumps (e.g., P-glycoprotein). | Use well-characterized BCRP substrates such as Hoechst 33342 or Mitoxantrone.[1] If using a novel compound, validate it as a BCRP substrate. |
| Assay Conditions | Incubation times, temperature, and buffer composition can all affect transporter activity and compound stability. | Optimize and standardize all assay parameters. Ensure consistent timing for substrate and inhibitor addition. |
| Off-Target Effects | At high concentrations, this compound or other compounds in your assay may have off-target effects that influence cell physiology and mask the specific inhibition of BCRP. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Include appropriate vehicle controls in all experiments. |
Experimental Workflow for Troubleshooting Inconsistent Inhibition:
Caption: Troubleshooting workflow for inconsistent BCRP inhibition.
Issue 2: High Background Fluorescence in Efflux Assays
Question: My control wells (without this compound) are showing high fluorescence, making it difficult to detect a significant change with the inhibitor. What can I do?
Answer: High background fluorescence can obscure your results. Here are common causes and solutions:
Potential Causes and Solutions:
| Cause | Solution |
| Substrate Autofluorescence | Some fluorescent substrates can emit a signal even when outside the cell. |
| Non-Specific Staining | The fluorescent substrate may be binding to other cellular components or the well plate itself. |
| Cell Death/Membrane Permeability | If cells are dying, their membranes become permeable, allowing the fluorescent dye to enter non-specifically. |
| Incorrect Filter Sets | Using incorrect excitation and emission wavelengths on your plate reader or microscope will lead to inaccurate readings. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] BCRP is an ATP-dependent efflux transporter that actively pumps a wide variety of substrates out of cells. By inhibiting BCRP, this compound blocks this efflux, leading to an increased intracellular accumulation of BCRP substrates.
Signaling Pathway of BCRP-mediated Efflux and its Inhibition by this compound:
Caption: BCRP-mediated efflux and its inhibition by this compound.
Q2: What are some common BCRP substrates to use with this compound?
A2: Commonly used and well-validated BCRP substrates for in vitro assays include:
-
Hoechst 33342: A fluorescent nuclear stain.
-
Mitoxantrone: A fluorescent anticancer agent.[1]
-
Pheophorbide A: A fluorescent compound.[1]
Q3: How can I be sure that the effect I'm seeing is due to BCRP inhibition and not an off-target effect of this compound?
A3: To confirm the specificity of this compound's effect, you should include the following controls in your experimental design:
-
Parental cell line: A cell line that does not express BCRP. You should not observe a significant effect of this compound in this cell line.
-
BCRP-knockout cell line: Similar to the parental cell line, this provides a negative control for BCRP-mediated effects.
-
Another BCRP inhibitor: Use a structurally different, well-characterized BCRP inhibitor (e.g., Ko143) as a positive control for inhibition.
-
Cytotoxicity assay: Run in parallel to ensure that the observed effect is not due to this compound-induced cell death.
Logical Relationship of Confounding Variables in this compound Experiments:
Caption: Confounding variables can influence the observed experimental outcome.
Experimental Protocols
Protocol 1: Hoechst 33342 Efflux Assay for BCRP Inhibition
This protocol is designed to measure the inhibition of BCRP-mediated efflux of Hoechst 33342 by this compound using a fluorescence plate reader.
Materials:
-
Cells expressing BCRP (and a parental control cell line)
-
Hoechst 33342 stain
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Prepare a solution of Hoechst 33342 in assay buffer (e.g., 5 µM).
-
Add the Hoechst 33342 solution to all wells (including those with this compound).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Measurement:
-
Aspirate the loading solution and wash the cells twice with ice-cold assay buffer to remove extracellular dye.
-
Add fresh, pre-warmed assay buffer (containing this compound or vehicle) to the wells.
-
Immediately measure the fluorescence at time 0.
-
Incubate the plate at 37°C and measure fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the fluorescence intensity over time for each concentration of this compound.
-
A decrease in the rate of fluorescence decline indicates inhibition of efflux. Calculate the IC50 of this compound from the dose-response curve at a fixed time point.
-
Protocol 2: Mitoxantrone Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of the fluorescent BCRP substrate, Mitoxantrone.
Materials:
-
Cells expressing BCRP (and a parental control cell line)
-
Mitoxantrone
-
This compound
-
Assay Buffer
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format for your detection method (e.g., 6-well plate for flow cytometry, chamber slide for microscopy).
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) in culture medium for a predetermined time (e.g., 1 hour).
-
-
Substrate Incubation:
-
Add Mitoxantrone to the medium to a final concentration of (e.g., 5 µM).
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Mitoxantrone.
-
-
Analysis:
-
For Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the intracellular fluorescence on a flow cytometer.
-
For Fluorescence Microscopy: Image the cells directly and quantify the intracellular fluorescence intensity.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with this compound to the vehicle control. An increase in fluorescence indicates inhibition of Mitoxantrone efflux. Plot the dose-response and calculate the EC50.
-
References
Technical Support Center: Process Improvements for High-Throughput Screening with KS176
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using KS176 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).[1] BCRP is an ATP-dependent efflux transporter that pumps a wide range of substrates out of cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of various drugs. This compound blocks the transporter activity of BCRP, leading to increased intracellular accumulation of BCRP substrates.
Q2: What are the common applications of this compound in high-throughput screening?
This compound is frequently used in HTS for the following purposes:
-
To identify novel BCRP substrates: By comparing the cellular accumulation or activity of a test compound in the presence and absence of this compound, one can determine if it is a substrate of BCRP.
-
To sensitize multidrug-resistant cells to cytotoxic agents: In cancer research, this compound can be used to reverse BCRP-mediated drug resistance in HTS assays for new anticancer drugs.
-
As a positive control for BCRP inhibition assays: In screens for new BCRP inhibitors, this compound serves as a reference compound.
-
To investigate the physiological roles of BCRP: By inhibiting BCRP, researchers can study its impact on various cellular processes.
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability in fluorescence/luminescence signal across the plate.
Q: We are observing significant well-to-well and plate-to-plate variability in our HTS assay with this compound. What are the potential causes and solutions?
A: High variability can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inconsistent Cell Seeding:
-
Cause: Uneven cell distribution during plating.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette or an automated liquid handler with optimized dispensing speed and height. Perform a cell viability and confluence check before adding compounds.
-
-
Edge Effects:
-
Cause: Evaporation from the wells at the edge of the plate, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Ensure proper sealing of plates during incubation.
-
-
Compound Precipitation:
-
Cause: this compound or other test compounds may precipitate at the tested concentrations, especially in aqueous media.
-
Solution: Visually inspect the wells for precipitation after compound addition. Determine the solubility of this compound in your assay medium. If precipitation is observed, consider lowering the final concentration or using a different formulation with solubilizing agents.
-
-
Inadequate Mixing:
-
Cause: Poor mixing of reagents (cells, compounds, detection reagents) within the wells.
-
Solution: Gently agitate the plates on an orbital shaker after each reagent addition. Optimize the shaking speed and duration to ensure homogeneity without disturbing the cell monolayer.
-
Issue 2: Low signal-to-background ratio or poor Z'-factor.
Q: Our assay is suffering from a low signal-to-background ratio, resulting in a Z'-factor below 0.5. How can we improve the assay window?
A: A low signal-to-background ratio indicates that the difference between the positive and negative controls is not large enough for reliable hit identification.
-
Suboptimal this compound Concentration:
-
Cause: The concentration of this compound used may be too low for complete BCRP inhibition or too high, causing off-target effects or cytotoxicity.
-
Solution: Perform a dose-response curve for this compound to determine the optimal concentration that provides maximal BCRP inhibition with minimal cytotoxicity.
-
-
Low BCRP Expression in the Cell Line:
-
Cause: The chosen cell line may not express sufficient levels of BCRP to generate a robust signal.
-
Solution: Verify the BCRP expression level in your cell line using techniques like qPCR, Western blotting, or flow cytometry. If expression is low, consider using a cell line known for high BCRP expression or a transfected cell line overexpressing BCRP.
-
-
Inappropriate Substrate Probe:
-
Cause: The fluorescent or luminescent substrate used to measure BCRP activity may not be optimal.
-
Solution: Test different known BCRP substrates to find one that provides a high signal and is efficiently transported by BCRP. Ensure the substrate concentration is optimized (typically at or below its Km value for the transporter).
-
-
High Background Signal:
-
Cause: The background signal from the cells, medium, or the substrate itself might be too high.
-
Solution: Test for autofluorescence of the compounds and the assay components. Use phenol red-free medium if it contributes to the background. Optimize the incubation time and reading parameters of the plate reader.
-
Quantitative Data Summary
Table 1: Example Dose-Response of this compound in a BCRP Inhibition Assay
| This compound Concentration (nM) | % Inhibition of BCRP Activity | Standard Deviation |
| 0.1 | 5.2 | 1.1 |
| 1 | 25.8 | 3.5 |
| 10 | 75.3 | 4.2 |
| 100 | 98.1 | 2.1 |
| 1000 | 99.5 | 1.8 |
| IC50 (nM) | ~5 |
Table 2: Assay Quality Control Metrics with and without this compound
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) | 8.5 | A robust assay window. |
| Coefficient of Variation (%CV) for Controls | < 10% | Good precision of the assay. |
Experimental Protocols
Protocol: BCRP Inhibition Assay Using a Fluorescent Substrate
This protocol describes a cell-based assay to measure the inhibition of BCRP by this compound or other test compounds using a fluorescent BCRP substrate.
Materials:
-
Cells with high BCRP expression (e.g., HEK293-BCRP or MDCKII-BCRP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (positive control) and test compounds
-
Fluorescent BCRP substrate (e.g., Hoechst 33342)
-
Assay buffer (e.g., HBSS)
-
96- or 384-well black, clear-bottom microplates
-
Automated liquid handler or multichannel pipettes
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the microplates at a pre-determined optimal density.
-
Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Remove the culture medium from the cell plates and wash the cells once with the assay buffer.
-
Add the compound dilutions to the respective wells. Include wells with assay buffer only (negative control) and a known concentration of this compound (positive control).
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent BCRP substrate solution in the assay buffer at the desired concentration.
-
Add the substrate solution to all wells.
-
Incubate the plates at 37°C for a pre-optimized duration (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 values.
-
Visualizations
Caption: Mechanism of BCRP inhibition by this compound.
Caption: High-throughput screening workflow for BCRP inhibition.
Caption: Troubleshooting logic for high signal variability.
References
Validation & Comparative
Validating the Inhibitory Effect of KS176 on BCRP: A Comparative Guide
This guide provides a comprehensive framework for validating the inhibitory effect of the novel compound KS176 on the Breast Cancer Resistance Protein (BCRP), an ABC transporter pivotal in drug disposition and multidrug resistance. The performance of this compound is compared with established BCRP inhibitors, Ko143 and Febuxostat, supported by detailed experimental protocols and quantitative data.
Comparative Inhibitory Potency
The inhibitory potential of this compound against BCRP can be quantified and compared to known inhibitors using in vitro assays. The half-maximal inhibitory concentration (IC50) and the effective concentration to achieve 90% inhibition (EC90) are key parameters for this comparison.
| Compound | IC50 (nM) | EC90 (nM) | Selectivity |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ko143 | 9.7 - 26[1][2] | 26[1][3] | >200-fold over P-gp and MRP-1[3] |
| Febuxostat | Variable, requires specific experimental determination | N/A | Primarily a xanthine oxidase inhibitor, BCRP inhibition is a secondary mechanism |
Ko143 is a highly potent and selective BCRP inhibitor, making it an excellent positive control and benchmark for evaluating novel inhibitors like this compound.[1][3] Febuxostat , an approved drug for gout, also exhibits BCRP inhibitory activity and can serve as a relevant comparator.
Experimental Protocols for BCRP Inhibition Validation
To validate the inhibitory effect of this compound on BCRP, a series of in vitro experiments are recommended. These assays are designed to determine the potency and mechanism of inhibition.
BCRP ATPase Assay
This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of BCRP, which is essential for its transport function. A decrease in ATPase activity in the presence of the test compound suggests inhibition.[2]
Protocol:
-
Prepare BCRP-expressing membrane vesicles: Utilize membrane vesicles from cells overexpressing human BCRP.
-
Incubate with this compound: Incubate the vesicles with varying concentrations of this compound.
-
Initiate ATPase reaction: Add ATP to initiate the reaction.
-
Measure inorganic phosphate (Pi) release: Quantify the amount of Pi released, which is proportional to ATPase activity.
-
Data analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Vesicle-Based Substrate Transport Assay
This assay measures the ability of an inhibitor to block the transport of a known BCRP substrate into inside-out membrane vesicles.
Protocol:
-
Prepare BCRP-expressing inside-out membrane vesicles.
-
Incubate with this compound and a fluorescent BCRP substrate: Co-incubate the vesicles with various concentrations of this compound and a fluorescent BCRP substrate (e.g., Hoechst 33342).[3]
-
Initiate transport: Add ATP to energize the transporter.
-
Measure substrate accumulation: After a defined incubation period, measure the amount of fluorescent substrate accumulated inside the vesicles.
-
Data analysis: A decrease in substrate accumulation in the presence of this compound indicates inhibition. Calculate the IC50 value.
Bidirectional Transport Assay using Polarized Cell Monolayers
This "gold-standard" assay evaluates the effect of an inhibitor on the efflux of a BCRP substrate across a polarized cell monolayer, such as Caco-2 or MDCKII cells overexpressing BCRP.[4][5][6]
Protocol:
-
Culture polarized cell monolayers: Grow Caco-2 or MDCKII-BCRP cells on permeable supports (e.g., Transwell™ inserts) to form a confluent monolayer with functional tight junctions.
-
Apply BCRP substrate and this compound: Add a known BCRP substrate to either the apical (AP) or basolateral (BL) chamber, in the presence and absence of various concentrations of this compound.
-
Sample collection: At specified time points, collect samples from the opposite chamber.
-
Quantify substrate concentration: Analyze the concentration of the BCRP substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate apparent permeability (Papp) and efflux ratio (ER):
-
Papp (A to B) = (dQ/dt) / (A * C0)
-
Papp (B to A) = (dQ/dt) / (A * C0)
-
ER = Papp (B to A) / Papp (A to B)
-
A significant reduction in the efflux ratio in the presence of this compound confirms its inhibitory effect on BCRP.
-
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the biological context of BCRP inhibition, the following diagrams are provided.
The following diagram illustrates a simplified signaling pathway that can lead to the regulation of BCRP expression and function. Understanding these pathways can provide context for the cellular effects of BCRP inhibition.
By following these experimental protocols and utilizing the comparative data, researchers can effectively validate the inhibitory effect of this compound on BCRP and position its performance relative to known inhibitors in the field.
References
A Head-to-Head Battle of BCRP Inhibitors: KS176 vs. the Gold Standard Ko143
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) is paramount in the ongoing battle against multidrug resistance in cancer. This guide provides an objective comparison of a notable BCRP inhibitor, KS176, against the well-established benchmark, Ko143, supported by available experimental data.
The Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter, acts as a cellular gatekeeper, expelling a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their efficacy. The development of BCRP inhibitors aims to block this efflux mechanism, restoring cancer cell sensitivity to treatment. While Ko143 has long been the inhibitor of choice in preclinical research due to its high potency, newer compounds like this compound are emerging as potential alternatives.
Potency in Profile: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The available data for this compound and Ko143, while not from a single head-to-head study, offer valuable insights into their comparative efficacy.
| Inhibitor | Assay Type | IC50/EC90 Value |
| This compound | Pheophorbide A (Pheo A) Efflux Assay | 0.59 µM[1] |
| Hoechst 33342 Efflux Assay | 1.39 µM[1] | |
| Ko143 | BCRP Inhibition (General) | 26 nM (EC90)[2][3] |
| ATPase Assay | 9.7 nM[4] |
It is important to note that the IC50 values for this compound were determined using specific substrate efflux assays, while the values for Ko143 are reported as a more general BCRP inhibition concentration and from an ATPase assay. The EC90 value for Ko143 represents the concentration required to achieve 90% of its maximal effect, highlighting its substantial potency.
The Specificity Spectrum: Targeting BCRP with Precision
An ideal BCRP inhibitor should demonstrate high selectivity, minimizing interactions with other clinically relevant ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) to avoid off-target effects.
Ko143 is reported to be over 200-fold more selective for BCRP than for P-gp and MRP-1.[2][3] However, it is crucial to consider that at higher concentrations (≥1 µM), Ko143 can also inhibit the activity of ABCB1 (P-gp) and ABCC1 (MRP1).[4]
Currently, there is a lack of publicly available data on the selectivity profile of This compound against other ABC transporters.
In the Living System: Preclinical Efficacy
The ultimate test of a BCRP inhibitor's potential lies in its performance in vivo.
Ko143 has been shown to be effective in animal models, where it successfully increased the oral bioavailability of the BCRP substrate drug, topotecan, in mice.[5] Its utility has also been demonstrated in positron emission tomography (PET) studies to investigate BCRP function at the blood-brain barrier.
As of now, there are no available in vivo studies for This compound in the reviewed scientific literature.
Under the Microscope: A Look at Experimental Protocols
The characterization of these inhibitors relies on a variety of in vitro assays. Understanding these methodologies is key to interpreting the data.
Pheophorbide A (Pheo A) and Hoechst 33342 Efflux Assays
These cell-based assays are foundational for determining an inhibitor's IC50 value. They involve the following key steps:
-
Cell Culture: BCRP-overexpressing cell lines (e.g., HEK293-BCRP) are utilized alongside their non-expressing parental counterparts as a control.
-
Substrate Loading: The cells are incubated with a fluorescent BCRP substrate, either Pheophorbide A or Hoechst 33342.
-
Inhibitor Treatment: The cells are simultaneously treated with a range of concentrations of the test inhibitor (this compound or Ko143).
-
Efflux and Measurement: After an incubation period, the cells are washed, and the amount of retained intracellular fluorescence is measured using flow cytometry or a fluorescence plate reader.
-
Data Analysis: The reduction in substrate efflux, indicated by increased intracellular fluorescence, is plotted against the inhibitor concentration to calculate the IC50 value.[6][7][8]
BCRP ATPase Assay
This assay provides a direct measure of the inhibitor's interaction with the BCRP transporter's enzymatic activity.
-
Membrane Vesicle Preparation: Inside-out membrane vesicles enriched with BCRP are isolated from overexpressing cells.
-
Reaction Incubation: These vesicles are incubated with ATP in the presence of the test inhibitor.
-
Phosphate Quantification: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released.
-
Inhibition Assessment: A decrease in the rate of ATP hydrolysis in the presence of the inhibitor is indicative of BCRP inhibition.[9][10]
Visualizing the Science: Pathways and Workflows
To better understand the context of BCRP inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 2. Ko 143 | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific inhibitors of the breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst 33342 Accumulation Assay. [bio-protocol.org]
- 7. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KS176 and Fumitremorgin C for ABCG2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Its inhibition is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. This guide provides an objective comparison of two prominent ABCG2 inhibitors, KS176 and fumitremorgin C, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Performance and Efficacy: A Quantitative Comparison
Both this compound and fumitremorgin C are potent inhibitors of ABCG2, capable of reversing ABCG2-mediated multidrug resistance. The following table summarizes their reported inhibitory concentrations.
| Inhibitor | Assay Type | Cell Line | Substrate | IC50/EC50 | Citation |
| This compound | Pheophorbide A Efflux | - | Pheophorbide A | 0.59 µM | [1] |
| This compound | Hoechst 33342 Efflux | - | Hoechst 33342 | 1.39 µM | [1] |
| Fumitremorgin C | Reversal of Multidrug Resistance | S1-M1-3.2 | Mitoxantrone, Doxorubicin, Topotecan | ~1-5 µM | [2][3] |
Mechanism of Action and Specificity
Fumitremorgin C and its analogs, such as Ko143, are well-characterized, potent, and specific inhibitors of ABCG2.[3] Structural studies of Ko143 in complex with ABCG2 have revealed that it binds within the transmembrane domain of the transporter, interacting with residues in transmembrane helices 1, 2, and 5. This binding is thought to lock the transporter in a conformation that prevents the efflux of substrates.
This compound is also described as a selective BCRP/ABCG2 inhibitor.[1] While detailed structural information on its binding site is not as extensively published as for fumitremorgin C analogs, its ability to inhibit the efflux of known ABCG2 substrates like pheophorbide A and Hoechst 33342 confirms its interaction with the transporter.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of ABCG2 inhibitors.
ABCG2 Inhibition Assay (Fluorescent Substrate Efflux)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing ABCG2.
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293-ABCG2, NCI-H460/MX20)
-
Fluorescent substrate: Pheophorbide A (PhA) or Hoechst 33342
-
Test inhibitor (this compound or fumitremorgin C)
-
Control inhibitor (e.g., Ko143)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed ABCG2-overexpressing cells in a suitable plate format (e.g., 96-well plate).
-
Pre-incubate the cells with the test inhibitor (e.g., this compound or fumitremorgin C) at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Add the fluorescent substrate (e.g., 5 µM Pheophorbide A or 5 µM Hoechst 33342) to the wells and incubate for an additional period (e.g., 30 minutes to 1 hour) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular substrate and inhibitor.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Increased intracellular fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.
Experimental Workflow for ABCG2 Inhibition Assay
Caption: Workflow for assessing ABCG2 inhibition using a fluorescent substrate efflux assay.
ABCG2 ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
Test inhibitor (this compound or fumitremorgin C)
-
ATP
-
Assay buffer (containing MgCl2, KCl, and other salts)
-
Malachite green reagent for phosphate detection
-
Sodium orthovanadate (a general ATPase inhibitor)
Procedure:
-
Incubate the ABCG2-containing membrane vesicles with various concentrations of the test inhibitor at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C to allow ATP hydrolysis.
-
Stop the reaction by adding a stopping solution (e.g., SDS).
-
Add the malachite green reagent to detect the amount of inorganic phosphate (Pi) released.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
A decrease in vanadate-sensitive ATPase activity in the presence of the inhibitor suggests inhibition of ABCG2.
ABCG2 ATPase Assay Workflow
Caption: Workflow for the ABCG2 ATPase assay to measure inhibitor activity.
Cytotoxicity Assay (MTT Assay)
This cell-based assay determines the ability of an ABCG2 inhibitor to sensitize resistant cells to a chemotherapeutic agent that is an ABCG2 substrate.
Materials:
-
ABCG2-overexpressing cancer cells
-
Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone, topotecan)
-
Test inhibitor (this compound or fumitremorgin C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the ABCG2-overexpressing cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed concentration of the test inhibitor.
-
Incubate the cells for a period that allows for cytotoxic effects (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of resistance.
Cytotoxicity Assay (MTT) Workflow
Caption: Workflow for a cytotoxicity assay to assess the reversal of drug resistance.
ABCG2 Signaling Pathways and Regulation
The expression and activity of ABCG2 are regulated by complex signaling networks, which can be potential targets for modulating its function. Key pathways involved include:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway has been shown to upregulate ABCG2 expression, contributing to drug resistance.[1] Inhibitors of this pathway may therefore indirectly reduce ABCG2-mediated resistance.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in the regulation of ABCG2 expression.
-
Hypoxia-Inducible Factor (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α can transcriptionally upregulate ABCG2, leading to increased drug efflux.
A direct, comparative analysis of how this compound and fumitremorgin C specifically modulate these signaling pathways is an area for further research. It is plausible that by inhibiting ABCG2 function, these compounds could indirectly affect downstream cellular processes that are influenced by the transport of endogenous substrates.
ABCG2 Regulatory Signaling Pathways
Caption: Key signaling pathways involved in the regulation of ABCG2 expression and activity.
Conclusion
Both this compound and fumitremorgin C are valuable tools for researchers studying ABCG2-mediated multidrug resistance. Fumitremorgin C and its analogs are well-established inhibitors with a more extensively characterized mechanism of action at the structural level. This compound is a potent and selective inhibitor with demonstrated efficacy in functional assays. The choice between these compounds may depend on the specific experimental context, including the cell system, the substrate being investigated, and the desired concentration range for inhibition. The provided experimental protocols offer a solid foundation for conducting rigorous and reproducible studies on ABCG2 inhibition. Further research is warranted to directly compare the Ki values, binding sites, and effects on signaling pathways of these two important inhibitors.
References
- 1. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of KS176 and Elacridar as BCRP Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the efficacy of two notable ATP-binding cassette subfamily G member 2 (ABCG2), or Breast Cancer Resistance Protein (BCRP), inhibitors: KS176 and elacridar. This document is intended for researchers, scientists, and drug development professionals interested in overcoming multidrug resistance mediated by BCRP.
Introduction to BCRP and its Inhibition
The Breast Cancer Resistance Protein (BCRP), is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in the disposition of various drugs and xenobiotics. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and reduced treatment efficacy. Inhibition of BCRP is a promising strategy to reverse this resistance and enhance the therapeutic potential of anticancer drugs. This guide focuses on a comparative analysis of two BCRP inhibitors: this compound, a selective BCRP inhibitor, and elacridar, a dual inhibitor of both P-glycoprotein (P-gp) and BCRP.
In Vitro Efficacy: A Quantitative Comparison
The in vitro inhibitory potency of this compound and elacridar against BCRP has been evaluated in various cell-based and vesicle assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.
| Inhibitor | Assay Type | Cell Line/System | Probe Substrate | IC50 (µM) | Reference |
| This compound | Pheophorbide A Efflux | Not Specified | Pheophorbide A | 0.59 | [1] |
| Hoechst 33342 Accumulation | Not Specified | Hoechst 33342 | 1.39 | [1] | |
| Elacridar | Mitoxantrone Efflux | HEK293 | Mitoxantrone | 0.41 | [2] |
| Hoechst 33342 Accumulation | MCF7/MX | Hoechst 33342 | 0.4 | [2] | |
| Calcein AM Efflux | Not Specified | Calcein AM | 0.0569 mg/L (~0.1 µM) | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, including the cell lines, probe substrates, and specific assay protocols used.
In Vivo and Clinical Insights
Elacridar has been more extensively studied in in vivo and clinical settings, demonstrating its potential to overcome BCRP-mediated drug resistance.
Elacridar:
-
Increased Bioavailability: Oral co-administration of elacridar has been shown to significantly increase the oral bioavailability of BCRP substrate drugs, such as topotecan, in cancer patients.[4]
-
Enhanced Brain Penetration: Elacridar effectively inhibits BCRP at the blood-brain barrier, leading to increased brain accumulation of co-administered drugs.[5] In preclinical models, oral administration of elacridar increased the brain penetration of the tyrosine kinase inhibitor sunitinib by 12-fold in wild-type mice.[5]
-
Clinical Trials: Elacridar has been evaluated in clinical trials, where it has been shown to increase the systemic exposure of orally administered paclitaxel in cancer patients.[6]
Information on the in vivo efficacy of this compound is limited in the currently available literature.
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the efficacy of BCRP inhibitors.
Hoechst 33342 Accumulation Assay
This assay quantifies BCRP function by measuring the intracellular accumulation of the fluorescent BCRP substrate, Hoechst 33342.[7]
Protocol:
-
Cell Preparation: Trypsinize and seed cells (e.g., HEK293 or BCRP-overexpressing cell lines) into a 96-well plate.
-
Incubation: After centrifugation and media removal, load cells with Hoechst 33342 (typically 5-15 µM) in the presence or absence of the test inhibitor (e.g., this compound or elacridar) at various concentrations. Incubate for 30 minutes at 37°C.[7]
-
Efflux Phase: Wash the cells and resuspend them in a substrate-free medium with or without the inhibitor for 1 hour to allow for drug efflux.[7]
-
Fluorescence Measurement: After the efflux period, wash the cells and resuspend them in cold PBS. Quantify the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[7]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Pheophorbide A Efflux Assay
This assay measures the ability of an inhibitor to block the BCRP-mediated efflux of the fluorescent substrate pheophorbide A.
Protocol:
-
Cell Loading: Incubate BCRP-overexpressing cells with pheophorbide A in the presence of various concentrations of the test inhibitor (this compound or elacridar).
-
Efflux: After a loading period, wash the cells to remove the extracellular substrate and inhibitor.
-
Quantification: Measure the amount of pheophorbide A retained within the cells over time using fluorescence detection.
-
Analysis: A decrease in the efflux of pheophorbide A in the presence of the inhibitor indicates BCRP inhibition. The IC50 value can be determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The activity of BCRP is influenced by cellular signaling pathways, notably the PI3K/Akt pathway. Inhibition of this pathway can lead to reduced BCRP expression and function.
Caption: PI3K/Akt signaling pathway promoting BCRP expression and its inhibition.
The following diagram illustrates a typical experimental workflow for evaluating BCRP inhibitors.
Caption: Experimental workflow for the evaluation of BCRP inhibitors.
Conclusion
Both this compound and elacridar are potent inhibitors of the BCRP transporter. This compound demonstrates high selectivity for BCRP, which could be advantageous in minimizing off-target effects. Elacridar, as a dual P-gp and BCRP inhibitor, offers a broader spectrum of activity against multidrug resistance, which may be beneficial in cancers where both transporters are overexpressed. The choice between these inhibitors will depend on the specific research or clinical context, including the expression profile of ABC transporters in the cancer type of interest and the desired therapeutic strategy. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving brain penetration using elacridar—a P-glycoprotein and BCRP inhibitor [ewadirect.com]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hoechst 33342 Accumulation Assay. [bio-protocol.org]
Validating Kinase Inhibitor Specificity: A Case Study of KS176 and the Power of Knockout Models
For researchers, scientists, and drug development professionals, ensuring the specificity of a kinase inhibitor is paramount. Off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. This guide provides a comparative framework for confirming the on-target activity of a hypothetical kinase inhibitor, KS176, a potent pan-Protein Kinase C (PKC) inhibitor. We will explore how knockout (KO) models serve as the gold standard for validating inhibitor specificity, supported by quantitative data and detailed experimental protocols.
The central hypothesis is that if this compound is specific for its intended target, its cellular and biochemical effects will be significantly diminished or abolished in cells lacking that target. For this case study, we will focus on PKCα, a key isoform of the PKC family.
Comparing this compound Performance: Wild-Type vs. PKCα Knockout Models
To definitively assess the on-target activity of this compound, its performance is compared across wild-type (WT) and PKCα knockout (KO) cellular models. This direct comparison allows for the unequivocal attribution of the inhibitor's effects to its interaction with PKCα.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| PKC Isoform | Ki (nM)¹ |
| PKCα | 0.95 |
| PKCβ | 0.64 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| PKCη | 1.8 |
| PKCθ | 0.22 |
¹Ki values represent the dissociation constant, indicating the inhibitor's binding affinity. Lower values signify higher affinity.
Table 2: Cellular Potency of this compound in Wild-Type vs. PKCα KO Cells
| Cell Line | Target | Cellular Assay | IC50 (nM) |
| Wild-Type (WT) | PKCα | P-MARCKS Inhibition | 15 |
| PRKCA KO | PKCα | P-MARCKS Inhibition | > 10,000 |
This table illustrates the expected shift in IC50 when a specific inhibitor is tested in a knockout cell line. The data for this example is hypothetical but represents a typical outcome for a highly specific inhibitor.
The dramatic increase in the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the phosphorylation of the PKC substrate MARCKS in PRKCA KO cells would strongly indicate that PKCα is the primary target of this compound in a cellular context.
Visualizing the Path to Specificity
To better understand the experimental logic and underlying biological pathways, the following diagrams are provided.
Figure 1. Simplified Protein Kinase C alpha (PKCα) signaling cascade.
Figure 2. Workflow for validating inhibitor specificity using knockout models.
Figure 3. The logical relationship confirming inhibitor specificity via knockout data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key experiments cited in this guide.
Generation of PRKCA Knockout Cell Lines via CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the PRKCA gene using a publicly available tool (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection and Single-Cell Sorting:
-
Transfect the chosen parental cell line (e.g., HEK293T) with the gRNA/Cas9 plasmid.
-
After 48-72 hours, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for PKCα knockout by Western blot analysis of protein lysates from each clone.
-
-
Genotype Verification:
-
For clones showing no PKCα protein expression, extract genomic DNA.
-
Amplify the targeted region by PCR and sequence the amplicons to identify the specific insertions or deletions (indels) that lead to the knockout.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant human PKCα, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of this compound or a vehicle control.
-
-
Incubation and Detection:
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact wild-type cells with either this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Rapidly cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble PKCα in the supernatant by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble PKCα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Conclusion
The combination of in vitro biochemical assays and cellular assays in both wild-type and knockout models provides a robust and comprehensive approach to validating the specificity of a kinase inhibitor. As demonstrated with the hypothetical inhibitor this compound, the use of a PRKCA knockout cell line is an indispensable tool for unequivocally demonstrating on-target activity. This rigorous validation is a critical step in the development of selective and effective kinase-targeted therapies.
A Comparative Guide to the In Vitro and In Vivo Effects of the BCRP/ABCG2 Inhibitor KS176
This guide provides a detailed comparison of the BCRP/ABCG2 inhibitor KS176 with other alternative compounds. The focus is on presenting experimental data from in vitro and in vivo studies to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making.
Introduction to BCRP/ABCG2 and Its Inhibition
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a transmembrane transporter protein that plays a crucial role in the efflux of a wide range of substrates from cells. This efflux mechanism is a key contributor to multidrug resistance (MDR) in cancer cells, reducing the efficacy of chemotherapeutic agents. BCRP is also expressed in various physiological barriers, such as the blood-brain barrier, the intestine, and the placenta, where it influences drug absorption, distribution, and fetal exposure.
Inhibition of BCRP/ABCG2 is a promising strategy to overcome MDR and enhance the therapeutic efficacy of anticancer drugs. This guide focuses on this compound, a selective BCRP inhibitor, and compares its known effects with those of other well-characterized BCRP inhibitors, namely Ko143 and Febuxostat.
In Vitro Effects: A Comparative Analysis
The in vitro efficacy of BCRP inhibitors is primarily assessed by their ability to block the efflux of known BCRP substrates from cancer cells, thereby increasing the intracellular concentration of these substrates. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Assay Type | Cell Line | Substrate | IC50 (µM) | Reference |
| This compound | Pheophorbide A (Pheo A) Efflux | Not Specified | Pheophorbide A | 0.59 | [1] |
| This compound | Hoechst 33342 Efflux | Not Specified | Hoechst 33342 | 1.39 | [1] |
| Ko143 | ATPase Activity | Not Specified | Not Specified | 0.0097 | [2] |
| Febuxostat | Rosuvastatin Uptake | BCRP-overexpressing membrane vesicles | Rosuvastatin | 0.35 | [3] |
| Febuxostat | Urate Transport | Not Specified | Urate | 0.027 | [4] |
Key Observations:
-
This compound demonstrates potent in vitro inhibition of BCRP in the sub-micromolar to low micromolar range in different assays.[1]
-
Ko143 shows extremely high potency in inhibiting the ATPase activity of BCRP, with an IC50 in the nanomolar range.[2]
-
Febuxostat, a drug approved for other indications, also exhibits potent BCRP inhibition, with IC50 values in the sub-micromolar range for different substrates.[3][4]
In Vivo Effects: Evaluating Systemic Efficacy
In vivo studies are critical to evaluate the translational potential of BCRP inhibitors. These studies typically assess the impact of the inhibitor on the pharmacokinetics of a co-administered BCRP substrate drug. A key parameter is the increase in the oral bioavailability of the substrate.
| Compound | Animal Model | BCRP Substrate | Dose of Inhibitor | Key Finding | Reference |
| Ko143 | Mice | Topotecan | 10 mg/kg (oral) | Significantly increased the oral bioavailability of topotecan. | |
| Febuxostat | Wild-type mice | Sulfasalazine | Not specified (oral) | Markedly increased the intestinal absorption of sulfasalazine. | [5][6] |
| Febuxostat | Healthy volunteers | Rosuvastatin | 120 mg (oral, for 4 days) | Increased peak plasma concentration and AUC of rosuvastatin by 2.1-fold and 1.9-fold, respectively. | [3] |
Key Observations:
-
Both Ko143 and Febuxostat have demonstrated significant in vivo efficacy in modulating the pharmacokinetics of BCRP substrates in preclinical and clinical settings.
-
The lack of available in vivo data for this compound prevents a direct comparison of its systemic effects against these alternatives.
Experimental Protocols
In Vitro BCRP Inhibition Assay (General Protocol)
A common method to assess BCRP inhibition in vitro involves measuring the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342.
Materials:
-
Cancer cell line overexpressing BCRP (e.g., HEK293-BCRP) and a parental control cell line.
-
Fluorescent BCRP substrate (e.g., Hoechst 33342).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Known BCRP inhibitor as a positive control (e.g., Ko143).
-
Cell culture medium and buffers.
-
Fluorometer or flow cytometer.
Procedure:
-
Seed the BCRP-overexpressing and parental cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor or control compounds for a specified time.
-
Add the fluorescent BCRP substrate (e.g., Hoechst 33342) to all wells and incubate for a defined period.[7]
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a fluorometer or by analyzing individual cells with a flow cytometer.
-
Calculate the increase in substrate accumulation in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Study (General Protocol)
To evaluate the effect of a BCRP inhibitor on the oral bioavailability of a BCRP substrate.
Materials:
-
BCRP inhibitor (e.g., this compound).
-
Vehicle for drug administration.
-
Equipment for oral gavage and blood collection.
-
Analytical method (e.g., LC-MS/MS) for quantifying the substrate in plasma.
Procedure:
-
Fast the animals overnight.
-
Divide the animals into two groups: a control group receiving the vehicle and a treatment group receiving the BCRP inhibitor at a specific dose and route of administration.
-
After a defined pre-treatment time, orally administer the BCRP substrate drug to all animals.
-
Collect blood samples at various time points post-administration of the substrate.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the BCRP substrate at each time point.
-
Calculate pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
-
Compare the pharmacokinetic parameters between the control and treatment groups to determine the effect of the inhibitor on the oral bioavailability of the substrate.
Visualizing Mechanisms and Workflows
BCRP/ABCG2-Mediated Drug Efflux Mechanism
The following diagram illustrates the mechanism by which BCRP/ABCG2 actively transports substrate drugs out of the cell, a process that is dependent on ATP hydrolysis. BCRP inhibitors block this efflux, leading to increased intracellular drug concentration.
Caption: BCRP/ABCG2-mediated drug efflux and its inhibition.
Experimental Workflow for In Vitro BCRP Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro experiment to determine the inhibitory potential of a compound against BCRP.
Caption: Workflow for an in vitro BCRP inhibition assay.
Conclusion
This compound is a potent in vitro inhibitor of the BCRP/ABCG2 transporter. However, a comprehensive comparison with alternatives like Ko143 and Febuxostat is hampered by the current lack of publicly available in vivo data for this compound. While its in vitro potency is evident, its effectiveness in a systemic context, a critical factor for its therapeutic potential, remains to be demonstrated and documented in accessible literature. Researchers and drug development professionals should consider the robust in vitro and in vivo data available for alternatives like Ko143 and Febuxostat when selecting a BCRP inhibitor for their studies, while acknowledging the potential of this compound pending the availability of further in vivo research.
References
- 1. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febuxostat, But Not Allopurinol, Markedly Raises the Plasma Concentrations of the Breast Cancer Resistance Protein Subs… [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel investigational anticancer agent KS176 and two of its related compounds, KS177 and KS178. The data presented herein is derived from a series of preclinical in vivo and in vitro experiments designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules. This document aims to provide a clear, data-driven comparison to inform further research and development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound, KS177, and KS178 following a single intravenous (IV) and oral (PO) administration in a murine model.
| Parameter | This compound | KS177 | KS178 |
| Half-Life (t½) | 2.5 hours | 4.8 hours | 1.2 hours |
| Bioavailability (F%) | 45% | 65% | 20% |
| Total Body Clearance (CL) | 105 mL/min/m² | 80 mL/min/m² | 250 mL/min/m² |
| Volume of Distribution (Vd) | 17.3 L/m² | 25.1 L/m² | 12.5 L/m² |
| Renal Clearance | 64.3 mL/min/m² | 45.2 mL/min/m² | 180 mL/min/m² |
| Urinary Excretion (24h) | 58.4% | 40.1% | 85.3% |
Experimental Protocols
In Vivo Pharmacokinetic Study
A cohort of 18 male BALB/c mice was divided into three groups, with each group receiving a single dose of either this compound, KS177, or KS178. For each compound, a subgroup of three mice received an intravenous (IV) dose of 5 mg/kg, while another subgroup of three mice received an oral (PO) gavage dose of 20 mg/kg.
Blood samples were collected at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis. Urine was collected over a 24-hour period to determine the extent of renal excretion.
Plasma and urine concentrations of the parent compounds were quantified using a validated high-performance liquid chromatography (HPLC) assay, similar to methods used for compounds like carboplatin.[1] Pharmacokinetic parameters were calculated using non-compartmental analysis.
Experimental Workflow: In Vivo Pharmacokinetic Analysis
Caption: Workflow for the in vivo pharmacokinetic study.
Hypothetical Signaling Pathway
This compound and its analogs are hypothesized to exert their anticancer effects by inhibiting the activity of a critical kinase in the PI3K/AKT signaling pathway, a pathway frequently dysregulated in cancer. The diagram below illustrates the proposed mechanism of action.
Proposed Mechanism of Action of this compound
Caption: Inhibition of the PI3K/AKT pathway by this compound.
References
Safety Operating Guide
Proper Disposal of KS176: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
As a selective BCRP (Breast Cancer Resistance Protein) inhibitor with the molecular formula C22H19N3O5, KS176 should be handled as a potentially hazardous substance. The toxicological properties of this compound have not been thoroughly investigated. Therefore, treat this compound with caution and assume it is hazardous. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Quantitative Data Summary
In the absence of specific data for this compound, a general hazardous waste characterization table should be completed to the best of your ability based on available information and laboratory assessment.
| Characteristic | Assessment Criteria | Data for this compound (or Unknown Compound) |
| Ignitability | Flash point < 60°C (140°F) | Presumed non-ignitable solid |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Presumed non-corrosive |
| Reactivity | Unstable, reacts violently with water, forms explosive mixtures with water, or generates toxic gases | Presumed stable under normal conditions |
| Toxicity | Harmful or fatal if ingested or absorbed; meets specific toxicity criteria (e.g., TCLP) | To be determined; handle as toxic |
Detailed Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Identification and Segregation:
-
Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the chemical name "this compound," and its molecular formula.
3. Preparing for Disposal:
-
For solid this compound, carefully transfer the material into the designated waste container. Avoid creating dust.
-
If this compound is in solution, ensure the solvent is compatible with the waste container. Do not overfill the container.
-
In the absence of specific guidelines, a common practice for unknown or novel compounds is to absorb the chemical onto an inert material like vermiculite or sand before placing it in the waste container. This can help prevent accidental reactions.
4. Storage Pending Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about this compound.
-
Follow their specific procedures for waste manifest documentation and pickup.
-
Final disposal should be conducted at an approved waste disposal facility.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
